Dimethyl 4,4'-disulfanediyldibenzoate
Description
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Properties
IUPAC Name |
methyl 4-[(4-methoxycarbonylphenyl)disulfanyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4S2/c1-19-15(17)11-3-7-13(8-4-11)21-22-14-9-5-12(6-10-14)16(18)20-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCZYLQMVYJBNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)SSC2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392833 | |
| Record name | Dimethyl 4,4'-disulfanediyldibenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35190-68-2 | |
| Record name | Dimethyl 4,4'-disulfanediyldibenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Dimethyl 4,4'-disulfanediyldibenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Dimethyl 4,4'-disulfanediyldibenzoate, a diaryl disulfide compound with potential applications in medicinal chemistry and materials science. This document details the primary synthetic route, experimental protocols, and relevant characterization data.
Introduction
This compound is an organic compound characterized by a disulfide bond linking two methyl 4-benzoate units. Diaryl disulfides are a class of compounds that have garnered significant interest in drug discovery due to their diverse biological activities, including potential anti-cancer properties. The synthesis of this compound typically involves the oxidation of its corresponding thiol precursor, methyl 4-mercaptobenzoate.
Synthetic Pathway
The most common and direct method for the synthesis of this compound is the oxidative coupling of two molecules of methyl 4-mercaptobenzoate. This reaction involves the formation of a disulfide (S-S) bond from two thiol (S-H) groups.
Caption: General reaction scheme for the synthesis of this compound.
Various oxidizing agents can be employed for this transformation, with reagents such as hydrogen peroxide, iodine, and dimethyl sulfoxide (DMSO) being commonly used for the oxidation of thiols to disulfides.
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a reliable procedure can be derived from established methods for the oxidation of analogous aromatic thiols. The following protocols are based on common laboratory practices for such transformations.
Synthesis of the Precursor: Methyl 4-mercaptobenzoate
The starting material, methyl 4-mercaptobenzoate, can be synthesized from 4-mercaptobenzoic acid.
Protocol:
-
To a solution of 4-mercaptobenzoic acid in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it in vacuo to yield methyl 4-mercaptobenzoate.
Oxidation of Methyl 4-mercaptobenzoate to this compound
Method A: Oxidation with Dimethyl Sulfoxide (DMSO)
This method is based on the known reactivity of DMSO as an oxidant for thiols, which is often enhanced by the presence of an acid.
Protocol:
-
Dissolve methyl 4-mercaptobenzoate in a suitable organic solvent like dichloromethane (DCM) or acetonitrile.
-
Add dimethyl sulfoxide (DMSO) to the solution. The molar ratio of thiol to DMSO may need to be optimized, but typically a slight excess of DMSO is used.
-
Optionally, a catalytic amount of a strong acid, such as hydrobromic acid (HBr) or hydriodic acid (HI), can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the disappearance of the starting material by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Method B: Oxidation with Hydrogen Peroxide
Hydrogen peroxide is another common and environmentally friendly oxidizing agent for the formation of disulfides.
Protocol:
-
Dissolve methyl 4-mercaptobenzoate in a suitable solvent, such as ethanol or acetonitrile.
-
Slowly add a solution of hydrogen peroxide (e.g., 30% aqueous solution) to the thiol solution at room temperature.
-
Stir the reaction mixture for several hours. The reaction can be monitored by TLC.
-
After the reaction is complete, the product may precipitate from the solution. If not, the product can be extracted with an organic solvent after dilution with water.
-
Collect the solid product by filtration and wash it with water.
-
Dry the product under vacuum to yield this compound.
Quantitative Data
The following table summarizes the known physical and spectroscopic data for this compound and its precursor.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Methyl 4-mercaptobenzoate | C₈H₈O₂S | 168.21 | 57 | 7.89 (d, 2H), 7.29 (d, 2H), 3.90 (s, 3H), 3.60 (s, 1H) | Not readily available |
| This compound | C₁₆H₁₄O₄S₂ | 334.41 | 116-126[1][2] | Not readily available | Not readily available |
Note: Specific yield and comprehensive NMR data for this compound are not widely reported and would need to be determined experimentally.
Potential Therapeutic Signaling Pathway
Diaryl disulfide compounds have been investigated for their potential as anti-cancer agents. One of the proposed mechanisms of action involves the induction of apoptosis (programmed cell death) in cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of cell stress pathways.
Caption: Proposed mechanism of anti-cancer activity for diaryl disulfides.
This simplified diagram illustrates a plausible signaling cascade initiated by a diaryl disulfide compound, leading to cancer cell apoptosis. The compound is hypothesized to increase intracellular ROS levels, which in turn induces mitochondrial stress. This stress can trigger the activation of caspases, a family of proteases that are central to the execution of apoptosis.
Experimental Workflow for Synthesis and Characterization
The following diagram outlines the typical workflow for the synthesis, purification, and characterization of this compound.
Caption: Workflow for the synthesis and analysis of this compound.
This workflow begins with the starting thiol, proceeds through the oxidation reaction and purification steps, and concludes with the characterization of the final product to confirm its identity and purity.
Conclusion
The synthesis of this compound can be readily achieved through the oxidation of methyl 4-mercaptobenzoate. While specific literature detailing a full experimental protocol and characterization is sparse, established methods for disulfide bond formation provide a solid foundation for its preparation. The potential biological activity of diaryl disulfides underscores the importance of developing robust synthetic routes to enable further investigation of this class of compounds in drug discovery and development. Researchers are encouraged to use the provided protocols as a starting point and optimize conditions to achieve high yields and purity.
References
An In-depth Technical Guide on Dimethyl 4,4'-disulfanediyldibenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 4,4'-disulfanediyldibenzoate, also known as bis(4-(methoxycarbonyl)phenyl) disulfide or dimethyl 4,4'-dithiodibenzoate, is an aromatic disulfide compound. Its structure, featuring two methyl benzoate moieties linked by a disulfide bond, makes it a subject of interest in various chemical and pharmaceutical research areas. Disulfide bonds are known to play crucial roles in the structural integrity and function of proteins and are present in a number of biologically active molecules. This technical guide provides a comprehensive overview of the physico-chemical properties, synthesis, purification, and potential biological relevance of this compound.
Physico-chemical Properties
A summary of the key physico-chemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₄O₄S₂ | [1] |
| Molecular Weight | 334.41 g/mol | [1] |
| CAS Number | 35190-68-2 | [1] |
| Melting Point | 116-119 °C | [2] |
| Appearance | White to Light Beige Solid | [2] |
| Solubility | Soluble in Chloroform (Sparingly), Ethyl Acetate (Slightly) | [2] |
Synthesis and Purification
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis and purification of this compound.
Experimental Protocols
Synthesis of Methyl 4-mercaptobenzoate (Precursor)
A common method for the synthesis of methyl 4-mercaptobenzoate is the esterification of 4-mercaptobenzoic acid.
-
Materials: 4-mercaptobenzoic acid, methanol, concentrated sulfuric acid, ethyl acetate, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 4-mercaptobenzoic acid in an excess of anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the reaction mixture for several hours (e.g., 16 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, concentrate the mixture under reduced pressure to remove excess methanol.
-
Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid.
-
Separate the organic phase, dry it over anhydrous magnesium sulfate, and concentrate it in vacuo to obtain the crude methyl 4-mercaptobenzoate. This can be further purified by column chromatography if necessary.
-
Oxidation to this compound
The oxidation of methyl 4-mercaptobenzoate can be achieved using various oxidizing agents.
-
Materials: Methyl 4-mercaptobenzoate, a suitable solvent (e.g., ethanol, dichloromethane), and an oxidizing agent (e.g., iodine, hydrogen peroxide, or simply exposure to air).
-
Procedure (General):
-
Dissolve the crude or purified methyl 4-mercaptobenzoate in a suitable solvent.
-
Add the oxidizing agent portion-wise while stirring at room temperature. The reaction can also proceed by bubbling air through the solution, often catalyzed by a base.
-
Monitor the reaction by TLC until the starting thiol is consumed.
-
Upon completion, the reaction mixture can be worked up by washing with a reducing agent solution (e.g., sodium thiosulfate) if iodine is used, followed by water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and evaporate the solvent to yield the crude this compound.
-
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is crucial for effective purification.
-
Materials: Crude this compound, a suitable solvent or solvent pair (e.g., ethanol, methanol/water, or dichloromethane/hexane).
-
Procedure:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Spectroscopic Characterization (Predicted)
Due to the lack of experimentally obtained spectra in the searched literature, the following are predicted characteristic peaks based on the structure of this compound.
¹H NMR Spectroscopy
-
Aromatic Protons: Two sets of doublets in the aromatic region (typically δ 7.0-8.5 ppm). The protons ortho to the ester group are expected to be downfield from the protons ortho to the disulfide linkage due to the electron-withdrawing nature of the ester.
-
Methyl Protons: A singlet corresponding to the six protons of the two methyl ester groups, likely in the range of δ 3.8-4.0 ppm.
¹³C NMR Spectroscopy
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Carbonyl Carbon: A peak in the downfield region, typically around δ 165-170 ppm.
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Aromatic Carbons: Several peaks in the aromatic region (δ 120-140 ppm). The carbon attached to the ester group and the carbon attached to the sulfur atom will have distinct chemical shifts.
-
Methyl Carbon: A peak for the methyl group carbon, expected around δ 50-55 ppm.
Mass Spectrometry
-
Molecular Ion Peak (M+): A peak at m/z = 334, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Common fragmentation would likely involve the loss of a methoxy group (-OCH₃, M-31), a carboxyl group (-COOCH₃, M-59), and cleavage of the disulfide bond, which could lead to fragments corresponding to the thiophenolate radical cation.
Infrared (IR) Spectroscopy
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C=O Stretch: A strong absorption band around 1720-1730 cm⁻¹ characteristic of the ester carbonyl group.
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C-O Stretch: An absorption band in the region of 1250-1300 cm⁻¹.
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Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
S-S Stretch: A weak absorption band in the 400-500 cm⁻¹ region, which may be difficult to observe.
-
C-H Stretch (Aromatic and Aliphatic): Peaks around 3000-3100 cm⁻¹ (aromatic) and 2900-3000 cm⁻¹ (methyl).
Potential Biological Activity and Signaling Pathways
While no specific biological studies on this compound were found, the broader class of aromatic disulfides has been investigated for various biological activities. These compounds are known to interact with biological systems, often through thiol-disulfide exchange reactions with cysteine residues in proteins.
Potential Areas of Biological Relevance
-
Anticancer Activity: Some aromatic disulfides have demonstrated cytotoxic effects against cancer cell lines.[3][4] The mechanism often involves the induction of oxidative stress and apoptosis.[3]
-
Antimicrobial Activity: Disulfide-containing compounds have been explored for their antibacterial and antifungal properties.[5][6]
-
Enzyme Inhibition: The disulfide bond can react with thiol groups in the active sites of enzymes, leading to their inhibition.
Potential Signaling Pathway Involvement
Given the reactivity of the disulfide bond, this compound could potentially interact with signaling pathways that are sensitive to the cellular redox state.
Caption: Potential mechanism of action via interaction with cellular thiol-containing proteins.
Conclusion
This compound is a compound with well-defined physico-chemical properties. While specific experimental protocols for its synthesis and detailed spectral analyses are not extensively documented in publicly available literature, established organic chemistry principles allow for the confident prediction of its synthesis, purification, and characteristic spectral features. The biological potential of this compound remains largely unexplored but can be inferred from the known activities of other aromatic disulfides. This technical guide serves as a foundational resource for researchers and professionals, providing a structured overview and a starting point for further investigation into the chemistry and potential applications of this compound. Further experimental validation is necessary to confirm the proposed methodologies and to fully elucidate the biological profile of this molecule.
References
- 1. chembk.com [chembk.com]
- 2. Dimethyl 4,4′-dihydroxy-3,3′-{[(3aRS,7aRS)-2,3,3a,4,5,6,7,7a-octahydro-1H-1,3-benzimidazole-1,3-diyl]bis(methylene)}dibenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of disulfides as anticancer agents with thioredoxin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review on synthesis and biological activity of benzothiazole derivatives [wisdomlib.org]
- 5. tandfonline.com [tandfonline.com]
- 6. beilstein-journals.org [beilstein-journals.org]
Dimethyl 4,4'-disulfanediyldibenzoate: A Technical Overview
CAS Number: 35190-68-2 Molecular Formula: C₁₆H₁₄O₄S₂ Molecular Weight: 334.41 g/mol
This technical guide provides a summary of the available information on Dimethyl 4,4'-disulfanediyldibenzoate, a chemical compound with limited publicly accessible research data. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis and potential applications of this molecule. Due to the scarcity of in-depth studies, this guide focuses on its chemical properties and a proposed synthetic route.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. This data is compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | Bis(4-carboMethoxyphenyl) Disulfide, 4,4'-Dithiodibenzoic Acid DiMethyl Ester, Bis-p-methoxycarbonyl-phenyl disulfide | |
| Physical Form | White Solid | [1] |
| Melting Point | 116-119 °C or 125-126 °C | |
| Boiling Point (Predicted) | 458.1 ± 30.0 °C | |
| Density (Predicted) | 1.34 ± 0.1 g/cm³ | |
| Storage Conditions | Sealed in dry, 2-8°C | [2] |
| Solubility | Chloroform (Sparingly), Ethyl Acetate (Slightly) |
Synthesis
Proposed Synthetic Pathway
The synthesis would likely involve the oxidation of two molecules of Methyl 4-mercaptobenzoate to form the disulfide bridge. Various oxidizing agents can be employed for this type of transformation.
General Experimental Considerations
A typical experimental protocol would involve dissolving Methyl 4-mercaptobenzoate in a suitable organic solvent. An oxidizing agent would then be added, potentially with a catalyst, and the reaction mixture would be stirred at a specific temperature for a set duration. The progress of the reaction would be monitored using techniques such as Thin Layer Chromatography (TLC). Upon completion, the product would be isolated through extraction and purified, likely by recrystallization or column chromatography.
Biological Activity and Drug Development Applications
Currently, there is a significant lack of publicly available information regarding the biological activity of this compound. No studies detailing its efficacy, mechanism of action, or potential therapeutic applications in drug development were identified during a comprehensive literature search. Furthermore, no information on its interaction with any signaling pathways has been reported.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, or biological evaluation of this compound are not available in the peer-reviewed scientific literature.
Conclusion
This compound is a chemical compound for which basic chemical and physical data are available. While a general synthetic strategy can be proposed, specific, validated experimental protocols are lacking in the public domain. Most notably, there is a significant gap in the scientific literature concerning its biological activity and potential applications in research and drug development. This lack of data presents an opportunity for novel research to explore the properties and potential uses of this molecule. Researchers interested in this compound will likely need to undertake foundational studies to establish its synthesis, purification, and biological profile.
References
An In-depth Technical Guide on the Structure and Bonding of Dimethyl 4,4'-disulfanediyldibenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 4,4'-disulfanediyldibenzoate is an organic compound featuring two methyl benzoate moieties linked by a disulfide bond. Its chemical formula is C16H14O4S2. The presence of the disulfide linkage is a key structural feature, suggesting potential relevance in redox-active biological processes. Aromatic esters of this nature are of interest in medicinal chemistry and materials science due to their diverse functionalities. This document aims to provide a comprehensive overview of the known structural and bonding characteristics of this compound, alongside hypothesized experimental approaches for its synthesis and characterization, and a discussion of its potential biological significance.
Molecular Structure and Bonding
The core structure of this compound consists of two phenyl rings substituted at the para positions with methyl ester groups (-COOCH3) and linked by a disulfide bridge (-S-S-).
Key Structural Features:
-
Disulfide Bond: The S-S bond is the central linkage, imparting a degree of conformational flexibility to the molecule. The dihedral angle of the C-S-S-C group is a critical parameter that influences the overall molecular shape.
-
Aromatic Rings: The two benzene rings are planar and their relative orientation is determined by the disulfide linkage.
-
Ester Groups: The methyl ester groups are also planar and contribute to the molecule's polarity and potential for hydrogen bonding interactions.
Due to the lack of specific crystallographic data, the precise bond lengths and angles for this compound cannot be definitively stated. However, based on related structures, the following are expected approximate values:
| Bond | Expected Bond Length (Å) | Expected Bond Angle (°) |
| S-S | ~2.0 - 2.1 | C-S-S: ~103 - 107 |
| C-S | ~1.75 - 1.80 | S-S-C: ~103 - 107 |
| C=O | ~1.20 - 1.25 | O=C-O: ~120 - 125 |
| C-O (ester) | ~1.33 - 1.36 | C-O-C: ~115 - 120 |
| C-C (aromatic) | ~1.38 - 1.40 | C-C-C (aromatic): ~120 |
Note: These are estimated values and require experimental verification through techniques like X-ray crystallography.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not available in the reviewed literature, a plausible synthetic route would involve the oxidation of methyl 4-mercaptobenzoate.
Hypothetical Synthesis Protocol: Oxidation of Methyl 4-mercaptobenzoate
-
Dissolution: Dissolve methyl 4-mercaptobenzoate in a suitable organic solvent, such as dichloromethane or methanol.
-
Oxidation: Add a mild oxidizing agent, for example, a solution of iodine in the same solvent, dropwise to the solution of the thiol with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench any excess oxidizing agent with a reducing agent like sodium thiosulfate solution.
-
Extraction: Extract the organic layer with water and brine to remove any water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the structure. The aromatic protons would show characteristic splitting patterns in the ¹H NMR spectrum, and the chemical shifts of the methyl and carbonyl carbons in the ¹³C NMR spectrum would be indicative of the ester groups.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C=O stretching of the ester group (around 1720 cm⁻¹), C-O stretching, and aromatic C-H and C=C vibrations.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.
-
Melting Point: The melting point is a crucial physical property for assessing the purity of the synthesized compound.
Spectroscopic Profile of Dimethyl 4,4'-disulfanediyldibenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of Dimethyl 4,4'-disulfanediyldibenzoate. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document presents predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.
Chemical Structure and Properties
This compound is a symmetrical aromatic disulfide containing two methyl ester functional groups. Its structure plays a key role in determining its spectroscopic characteristics.
Caption: Chemical Structure of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.2 | Doublet | 4H | Aromatic Protons (ortho to -COOCH₃) |
| ~ 7.6 - 7.8 | Doublet | 4H | Aromatic Protons (ortho to -S-S-) |
| ~ 3.9 | Singlet | 6H | Methyl Protons (-OCH₃) |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 166 | Carbonyl Carbon (-C=O) |
| ~ 140 | Aromatic Carbon (ipso, attached to -S-S-) |
| ~ 132 | Aromatic Carbon (ipso, attached to -COOCH₃) |
| ~ 130 | Aromatic CH (ortho to -COOCH₃) |
| ~ 126 | Aromatic CH (ortho to -S-S-) |
| ~ 52 | Methyl Carbon (-OCH₃) |
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 1720 | Strong | C=O Stretch (Ester) |
| ~ 1600, 1480 | Medium-Strong | Aromatic C=C Stretch |
| ~ 1280, 1100 | Strong | C-O Stretch (Ester) |
| ~ 550 - 450 | Weak | S-S Stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Possible Fragment |
| 334 | [M]⁺ (Molecular Ion) |
| 303 | [M - OCH₃]⁺ |
| 275 | [M - COOCH₃]⁺ |
| 167 | [M/2]⁺ or [C₈H₇O₂S]⁺ |
| 135 | [C₇H₄O₂S]⁺ |
| 121 | [C₇H₅O₂]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis and spectroscopic analysis of this compound. These are intended as a starting point and may require optimization.
Synthesis of this compound
A common method for the synthesis of symmetrical aromatic disulfides is the oxidation of the corresponding thiol.
Caption: General workflow for the synthesis of this compound.
Procedure:
-
Dissolve Methyl 4-mercaptobenzoate in a suitable solvent such as ethanol or dichloromethane in a round-bottom flask.
-
Add an oxidizing agent, for instance, a solution of iodine in ethanol or aqueous hydrogen peroxide, dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup. This may involve washing with a reducing agent solution (e.g., sodium thiosulfate if iodine was used) followed by brine.
-
Extract the product into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Spectroscopic Analysis Workflow
Caption: Conceptual workflow for the spectroscopic analysis of the target compound.
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of, for example, 500 MHz for protons.
-
Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).
Infrared (IR) Spectroscopy:
-
For a solid sample, prepare a potassium bromide (KBr) pellet by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a transparent disk.
-
Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a typical range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, typically using a direct insertion probe for solids or via a chromatographic inlet (e.g., GC-MS or LC-MS).
-
Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI).
-
Analyze the resulting spectrum to identify the molecular ion peak and the major fragmentation patterns.
This guide provides a foundational understanding of the expected spectroscopic data for this compound and general methodologies for its analysis. Researchers are encouraged to use this information as a reference and to perform their own experimental verification.
An In-depth Technical Guide to the Solubility of Dimethyl 4,4'-disulfanediyldibenzoate in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide serves as a comprehensive resource on the solubility of Dimethyl 4,4'-disulfanediyldibenzoate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for researchers to determine the solubility of this compound in various common solvents. The methodologies presented are based on established techniques, including gravimetric analysis and UV-Vis spectroscopy. Furthermore, a logical workflow for solubility determination is provided to guide researchers in their experimental design.
Introduction to this compound
This compound is an organic compound with the molecular formula C₁₆H₁₄O₄S₂. It is a symmetrical diester derived from 4,4'-disulfanediyldibenzoic acid. The presence of both aromatic rings and a disulfide bond suggests its potential utility in various chemical and pharmaceutical applications, including organic synthesis and materials science. A thorough understanding of its solubility in common solvents is a critical first step for its application in any solution-based process, such as chemical reactions, purification, and formulation development.
Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The tables below are provided as a template for researchers to populate with their own experimentally determined data.
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility (e.g., Soluble, Sparingly Soluble, Insoluble) | Observations |
| Water | Data not available | |
| Ethanol | Data not available | |
| Methanol | Data not available | |
| Acetone | Data not available | |
| Dichloromethane | Data not available | |
| Chloroform | Data not available | |
| Ethyl Acetate | Data not available | |
| Toluene | Data not available | |
| Hexane | Data not available | |
| Dimethyl Sulfoxide (DMSO) | Data not available | |
| N,N-Dimethylformamide (DMF) | Data not available |
Table 2: Quantitative Solubility of this compound at 25°C
| Solvent | Solubility ( g/100 mL) | Solubility (mol/L) |
| Water | Data not available | Data not available |
| Ethanol | Data not available | Data not available |
| Methanol | Data not available | Data not available |
| Acetone | Data not available | Data not available |
| Dichloromethane | Data not available | Data not available |
| Chloroform | Data not available | Data not available |
| Ethyl Acetate | Data not available | Data not available |
| Toluene | Data not available | Data not available |
| Hexane | Data not available | Data not available |
| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available |
| N,N-Dimethylformamide (DMF) | Data not available | Data not available |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent.
Gravimetric Method
This method directly measures the mass of the solute that can be dissolved in a given volume of solvent to achieve a saturated solution.
3.1.1. Materials
-
This compound
-
Solvent of interest
-
Analytical balance
-
Vials with screw caps
-
Temperature-controlled shaker or incubator
-
Syringe with a solvent-resistant filter (e.g., PTFE, 0.22 µm)
-
Pre-weighed evaporating dish
-
Oven
3.1.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium. Maintain a constant temperature throughout.
-
-
Separation of Saturated Solution:
-
Once equilibrium is reached, let the vial stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.
-
Carefully withdraw the clear supernatant (the saturated solution) using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed evaporating dish. This step is critical to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately weigh the evaporating dish containing the filtered saturated solution.
-
Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be above the boiling point of the solvent but well below the melting point of this compound (125-126 °C).
-
Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.
-
Weigh the evaporating dish with the dried solute. Repeat the drying and weighing steps until a constant weight is achieved.
-
3.1.3. Calculation of Solubility
-
Mass of dissolved solute: (Final weight of dish + solute) - (Initial weight of empty dish)
-
Mass of solvent: (Weight of dish + solution) - (Final weight of dish + solute)
-
Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of solvent) x 100
UV-Vis Spectroscopic Method
This method is suitable if this compound has a chromophore that absorbs in the UV-Vis range and is particularly useful for determining low solubilities.
3.2.1. Materials
-
This compound
-
Solvent of interest (must be transparent in the UV-Vis range of interest)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
3.2.2. Procedure
-
Determination of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration. The plot should be linear and pass through the origin (or be corrected for a blank).
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (Section 3.1.2, steps 1 and 2).
-
Carefully dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
3.2.3. Calculation of Solubility
-
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted solution.
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility.
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
An In-depth Technical Guide to the Thermal Stability of Dimethyl 4,4'-disulfanediyldibenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of Dimethyl 4,4'-disulfanediyldibenzoate. The information presented herein is intended to be a valuable resource for researchers and professionals involved in the development and handling of this compound, offering insights into its thermal decomposition profile and the methodologies for its assessment.
Introduction
This compound is a chemical compound with the molecular formula C₁₆H₁₄O₄S₂. Its structure features a central disulfide bond connecting two phenyl rings, each substituted with a methyl ester group in the para position. The thermal stability of this compound is a critical parameter, influencing its storage, handling, and application, particularly in contexts where it may be subjected to elevated temperatures. Understanding its decomposition behavior is essential for ensuring safety and maintaining product integrity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 35190-68-2 | [1] |
| Molecular Formula | C₁₆H₁₄O₄S₂ | [2] |
| Molecular Weight | 334.42 g/mol | [1] |
| Appearance | White Solid | [1] |
| Purity | 97% | [1] |
| Storage Temperature | 0-5°C | [1] |
Thermal Stability Analysis
The thermal stability of this compound can be effectively evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide quantitative data on mass loss as a function of temperature and the heat flow associated with thermal transitions.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a constant rate. This analysis helps to determine the onset of decomposition, the temperature at which the maximum rate of decomposition occurs, and the residual mass after decomposition.
Differential Scanning calorimetry (DSC)
DSC is used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine the melting point, glass transition temperature, and enthalpy of thermal events.
Representative Thermal Stability Data
| Parameter | Value |
| Melting Point (Tₘ) - DSC | 135 - 140 °C |
| Onset of Decomposition (Tₒ) - TGA | ~ 250 °C |
| Temperature of Maximum Decomposition Rate (Tₘₐₓ) - TGA | ~ 280 °C |
| Final Decomposition Temperature (Tբ) - TGA | ~ 350 °C |
| Residual Mass at 500 °C - TGA | < 5% |
Experimental Protocols
Detailed methodologies for conducting TGA and DSC analyses are crucial for obtaining reliable and reproducible data.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Heating Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (the temperature at which significant mass loss begins) and the peak decomposition temperature from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.
-
Reference: Use an empty, hermetically sealed aluminum pan as a reference.
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
Heating Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. The melting point (Tₘ) is determined as the peak temperature of the endothermic event.
Visualizations
The following diagrams illustrate the logical workflow for thermal stability assessment and a hypothetical decomposition pathway.
Caption: Workflow for assessing the thermal stability of a compound.
References
Redox properties of the disulfide bond in Dimethyl 4,4'-disulfanediyldibenzoate
An In-Depth Technical Guide to the Redox Properties of the Disulfide Bond in Dimethyl 4,4'-disulfanediyldibenzoate
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core redox properties of the disulfide bond, with a specific focus on this compound. Due to the limited availability of direct experimental data for this specific compound, this document extrapolates from the well-established redox chemistry of aromatic disulfides. The principles, experimental methodologies, and potential biological implications discussed herein provide a robust framework for initiating and conducting research on this and related molecules.
Introduction to the Redox-Active Disulfide Bond
The disulfide bond (S-S) is a pivotal functional group in chemistry and biology, renowned for its dynamic redox activity. In the context of drug development and materials science, the ability of a disulfide bond to be reversibly reduced to two thiol (-SH) groups and re-oxidized is of paramount importance. This compound, an aromatic disulfide, is anticipated to exhibit this characteristic redox behavior, making it a molecule of interest for applications such as prodrug design, dynamic covalent chemistry, and redox-responsive materials.
The core redox reaction of this compound involves the cleavage of the disulfide bond to form two molecules of methyl 4-mercaptobenzoate, as depicted below:
Caption: Reversible redox reaction of this compound.
Electrochemical Properties of Aromatic Disulfides
The electrochemical reduction of aromatic disulfides is a key method for characterizing their redox potential. This process typically involves a dissociative electron transfer, where the uptake of electrons leads to the cleavage of the S-S bond.
Cyclic Voltammetry
Cyclic voltammetry (CV) is the primary technique used to investigate the redox behavior of disulfides. In a typical CV experiment for an aromatic disulfide in an aprotic solvent, an irreversible reduction peak is observed. This irreversibility stems from the rapid cleavage of the disulfide radical anion formed upon electron transfer. The reduction process can be summarized as follows:
-
Electron Transfer: RSSR + e⁻ → [RSSR]•⁻
-
Bond Cleavage: [RSSR]•⁻ → RS• + RS⁻
-
Further Reduction: RS• + e⁻ → RS⁻
The peak potential (Ep) of this reduction wave provides an indication of the ease of reduction of the disulfide bond.
Representative Data
| Compound | Solvent/Electrolyte | Reduction Peak Potential (Ep) vs. Ag/AgCl | Reference Electrode |
| Diphenyl disulfide | Acetonitrile / 0.1 M TBAPF₆ | -1.3 V | Ag/AgCl |
| Bis(4-aminophenyl) disulfide | DMF / 0.1 M TEAP | -1.5 V | SCE |
| Bis(4-nitrophenyl) disulfide | Acetonitrile / 0.1 M TBAPF₆ | -0.6 V | Ag/AgCl |
Data are illustrative and sourced from various electrochemical studies on aromatic disulfides.
Thiol-Disulfide Exchange Reactions
Aromatic disulfides readily participate in thiol-disulfide exchange reactions, a process central to their biological activity and application in dynamic systems. This is a reversible reaction where a thiol attacks a disulfide bond, leading to the formation of a new disulfide and a new thiol.
The reaction proceeds via a nucleophilic attack of a thiolate anion (RS'⁻) on one of the sulfur atoms of the disulfide bond (RSSR).
Caption: Mechanism of thiol-disulfide exchange.
The equilibrium of this reaction is dictated by the relative redox potentials and pKa values of the participating thiols. Generally, the thiol with the lower pKa (more acidic) will exist to a greater extent as the thiolate at a given pH, driving the reaction forward. Aromatic thiols typically have lower pKa values than aliphatic thiols, making them more potent nucleophiles in these exchange reactions.[1][2]
Experimental Protocols
Protocol for Cyclic Voltammetry
This protocol outlines the general procedure for determining the reduction potential of this compound.
Caption: Experimental workflow for Cyclic Voltammetry.
Materials:
-
This compound
-
Anhydrous aprotic solvent (e.g., acetonitrile, DMF)
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF₆)
-
Potentiostat
-
Three-electrode cell (working, reference, and counter electrodes)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Prepare a 1 mM solution of this compound in the chosen solvent containing 0.1 M supporting electrolyte.
-
Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen.
-
Assemble the three-electrode cell, ensuring the electrodes are clean and properly immersed in the solution.
-
Perform a cyclic voltammetry scan at a scan rate of 100 mV/s, sweeping the potential from an initial value (e.g., 0 V) to a negative potential sufficient to observe the reduction (e.g., -2.0 V) and back.
-
Record the resulting voltammogram and identify the potential of the cathodic (reduction) peak.
Protocol for Thiol-Disulfide Exchange Assay
This protocol allows for the monitoring of the reaction between this compound and a model thiol, such as glutathione (GSH).
Materials:
-
This compound
-
Glutathione (GSH)
-
Phosphate buffer (pH 7.4)
-
UV-Vis Spectrophotometer
-
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB)
Procedure:
-
Prepare stock solutions of this compound and GSH in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Initiate the reaction by mixing the disulfide and thiol solutions to achieve desired final concentrations (e.g., 100 µM disulfide and 1 mM GSH).
-
At various time points, take aliquots of the reaction mixture.
-
Quench the reaction in the aliquot by adding a solution of Ellman's reagent.
-
Measure the absorbance at 412 nm. The increase in absorbance corresponds to the formation of the thiolate anion of 2-nitro-5-thiobenzoic acid (TNB²⁻), which is stoichiometric to the amount of free thiol present.
-
The consumption of GSH over time can be used to determine the reaction kinetics.
Potential Applications in Drug Development
The redox properties of the disulfide bond in molecules like this compound can be leveraged in several areas of drug development:
-
Prodrugs: The disulfide bond can act as a linker that is stable in the oxidizing extracellular environment but is cleaved in the reducing intracellular environment, releasing the active drug.
-
Targeted Drug Delivery: Disulfide-containing linkers can be used in antibody-drug conjugates (ADCs) or other targeted delivery systems, where the reducing environment of the target cell facilitates drug release.
-
Redox-Responsive Biomaterials: Polymers and hydrogels incorporating disulfide bonds can be designed to degrade or release encapsulated drugs in response to specific redox gradients in the body.
Conclusion
While direct experimental data on this compound is sparse, its identity as an aromatic disulfide provides a strong basis for predicting its redox behavior. It is expected to undergo electrochemical reduction via a dissociative electron transfer mechanism and readily participate in thiol-disulfide exchange reactions. The experimental protocols provided in this guide offer a starting point for the detailed characterization of its redox properties. A thorough understanding of these properties is crucial for harnessing the potential of this compound and related compounds in the development of novel therapeutics and advanced materials.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Dimethyl 4,4'-disulfanediyldibenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Dimethyl 4,4'-disulfanediyldibenzoate, a disulfide compound with potential applications in various fields of chemical and pharmaceutical research. The synthesis is a two-step process commencing with the esterification of 4-mercaptobenzoic acid to yield the key intermediate, Methyl 4-mercaptobenzoate. Subsequent oxidation of this intermediate affords the target molecule, this compound. This protocol includes detailed experimental procedures, characterization data, and a visual representation of the synthesis workflow.
Introduction
This compound is a symmetrical disulfide derived from 4-mercaptobenzoic acid. Disulfide bonds are crucial structural motifs in many biologically active molecules and are of significant interest in drug design and materials science. This document outlines a reliable and reproducible method for the laboratory-scale synthesis of this compound, providing researchers with the necessary information for its preparation and characterization.
Data Presentation
The following table summarizes the key quantitative data for the starting material, intermediate, and final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Spectroscopic Data |
| 4-Mercaptobenzoic acid | C₇H₆O₂S | 154.19 | 218-220 | - | - |
| Methyl 4-mercaptobenzoate | C₈H₈O₂S | 168.21 | 33-36 | ~38%[1] | ¹H NMR (CDCl₃): δ 7.89 (d, J=8.7 Hz, 2H), 7.29 (d, J=8.7 Hz, 2H), 3.90 (s, 3H), 3.60 (s, 1H)[1] |
| This compound | C₁₆H₁₄O₄S₂ | 334.41 | 116-119 | High (Specific yield not reported) | ¹H NMR, ¹³C NMR, IR, MS: Data not available in the searched literature. |
Experimental Protocols
Step 1: Synthesis of Methyl 4-mercaptobenzoate
This procedure details the Fischer esterification of 4-mercaptobenzoic acid.
Materials:
-
4-Mercaptobenzoic acid
-
Anhydrous methanol (CH₃OH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure: [1]
-
In a round-bottom flask, dissolve 4-mercaptobenzoic acid (e.g., 1.72 g, 11.17 mmol) in anhydrous methanol (20.0 mL).
-
Carefully add concentrated sulfuric acid (0.43 mL) to the solution.
-
Heat the reaction mixture to reflux and maintain for 16 hours.
-
After cooling to room temperature, concentrate the mixture in vacuo to remove the excess methanol.
-
Dilute the residue with ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL).
-
Separate the organic phase, dry it over anhydrous magnesium sulfate, and filter.
-
Concentrate the organic phase in vacuo to obtain the crude product.
-
Purify the product as necessary (e.g., by recrystallization or column chromatography) to yield Methyl 4-mercaptobenzoate.
Step 2: Synthesis of this compound
This procedure describes the oxidation of Methyl 4-mercaptobenzoate to the corresponding disulfide using a mild iodine-catalyzed oxidation. This protocol is adapted from a general method for the oxidation of thiols.
Materials:
-
Methyl 4-mercaptobenzoate
-
Iodine (I₂)
-
Ethanol (EtOH) or another suitable solvent
-
Sodium thiosulfate solution (Na₂S₂O₃)
-
Brine
Procedure:
-
Dissolve Methyl 4-mercaptobenzoate in a suitable solvent such as ethanol in a round-bottom flask.
-
Add a catalytic amount of iodine (a few crystals) to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The disappearance of the thiol spot indicates the completion of the reaction.
-
Once the reaction is complete, quench the excess iodine by adding a saturated solution of sodium thiosulfate until the brown color disappears.
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Mandatory Visualization
The following diagrams illustrate the chemical structures and the overall experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for Redox-Responsive Polymers Utilizing Dimethyl 4,4'-disulfanediyldibenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of redox-responsive polymers incorporating Dimethyl 4,4'-disulfanediyldibenzoate. This monomer is a key building block for creating drug delivery systems that can selectively release their payload in response to the reducing environment found within tumor cells.
Introduction to Redox-Responsive Drug Delivery
The tumor microenvironment is characterized by a significantly higher concentration of glutathione (GSH), a tripeptide with a free thiol group, compared to the extracellular matrix and normal tissues.[1][2][3] This physiological difference provides a unique opportunity for targeted drug delivery. Polymers containing disulfide bonds (-S-S-) are stable in the bloodstream but are rapidly cleaved in the presence of high GSH levels, leading to the disassembly of the polymer carrier and the release of the encapsulated drug directly at the tumor site.[1][4][5] This targeted release mechanism enhances the therapeutic efficacy of anticancer drugs while minimizing systemic toxicity and side effects.[1][2]
This compound, with its aromatic structure, can impart rigidity and favorable drug-loading characteristics to the polymer backbone. Its incorporation into poly(ester amide)s (PEAs) offers a versatile platform for creating biodegradable and biocompatible drug carriers.[6][7][8]
Synthesis of Redox-Responsive Poly(ester amide)s
The synthesis of poly(ester amide)s (PEAs) containing this compound can be achieved through solution polycondensation. This method allows for the formation of polymers with controlled molecular weights and polydispersity.[7]
Experimental Protocol: Synthesis of a Disulfide-Containing Poly(ester amide)
This protocol describes a generalized two-step solution polycondensation method to synthesize a PEA incorporating a disulfide bond. Note: This is a representative protocol and may require optimization for the specific use of this compound.
Materials:
-
This compound
-
Amino acid-based diol monomer (e.g., bis(L-phenylalanine)-1,6-hexanediol diester)
-
Di-p-nitrophenyl adipate (or other activated diacid)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Diethyl ether
Procedure:
-
Monomer Synthesis (Amino acid-based diol): Synthesize the amino acid-based diol according to established literature procedures.
-
Polycondensation:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve equimolar amounts of this compound and the amino acid-based diol monomer in anhydrous DMAc.
-
Add a 2-fold molar excess of anhydrous pyridine to the solution to act as an acid scavenger.
-
Add an equimolar amount of di-p-nitrophenyl adipate to the reaction mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., 80°C) under a nitrogen atmosphere for 24-48 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
-
Polymer Precipitation and Purification:
-
After the reaction is complete, cool the viscous solution to room temperature.
-
Precipitate the polymer by slowly pouring the solution into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with methanol and diethyl ether to remove unreacted monomers and impurities.
-
Dry the purified polymer in a vacuum oven at 40°C overnight.
-
Characterization of the Synthesized Polymer
The structure and properties of the synthesized poly(ester amide) should be thoroughly characterized using various analytical techniques.
| Characterization Technique | Purpose | Exemplary Results for a Disulfide-Containing PEA |
| ¹H NMR Spectroscopy | To confirm the chemical structure and composition of the polymer. | Peaks corresponding to the aromatic protons of the disulfide monomer, the amino acid residues, and the diol and diacid components. |
| FTIR Spectroscopy | To identify the characteristic functional groups (ester, amide, disulfide). | Characteristic absorption bands for N-H stretching (amide), C=O stretching (ester and amide), and potentially a weak S-S stretching. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | Mn: 15,000 - 25,000 g/mol ; PDI: 1.5 - 2.5 |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting temperature (Tm). | Tg: 50 - 70°C |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | Decomposition temperature > 250°C |
Formulation of Drug-Loaded Nanoparticles
The synthesized redox-responsive polymer can be formulated into nanoparticles (NPs) for intravenous drug delivery. The nanoprecipitation method is a common and straightforward technique for this purpose.
Experimental Protocol: Preparation of Doxorubicin-Loaded Nanoparticles
Materials:
-
Disulfide-containing poly(ester amide)
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
DOX Free Base Preparation: Dissolve DOX·HCl in DMF and add a 3-fold molar excess of TEA. Stir the solution in the dark for 2 hours to obtain the free base form of DOX.
-
Nanoprecipitation:
-
Dissolve the disulfide-containing PEA in DMF.
-
Add the DOX solution to the polymer solution and stir for 30 minutes.
-
Add the polymer-drug mixture dropwise into deionized water while stirring vigorously.
-
Continue stirring for 2-4 hours to allow for the evaporation of DMF and the formation of nanoparticles.
-
-
Purification:
-
Dialyze the nanoparticle suspension against deionized water for 24 hours using a dialysis membrane (MWCO 3.5 kDa) to remove unloaded drug and residual solvent.
-
Lyophilize the purified nanoparticle suspension to obtain a dry powder.
-
Characterization of Drug-Loaded Nanoparticles
| Parameter | Method | Exemplary Values |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 100 - 200 nm, PDI < 0.2 |
| Zeta Potential | DLS with an electrode | -10 to -20 mV |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Spherical shape |
| Drug Loading Content (DLC) | UV-Vis Spectroscopy or HPLC | 5 - 15% (w/w) |
| Encapsulation Efficiency (EE) | UV-Vis Spectroscopy or HPLC | 70 - 90% |
DLC (%) = (Weight of drug in NPs / Weight of NPs) x 100 EE (%) = (Weight of drug in NPs / Initial weight of drug) x 100
In Vitro Redox-Responsive Drug Release
To evaluate the redox-responsive nature of the drug-loaded nanoparticles, in vitro release studies are performed in simulated physiological and tumor microenvironments.
Experimental Protocol: In Vitro Drug Release Study
Materials:
-
Drug-loaded nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in PBS (pH 7.4).
-
Divide the suspension into two groups:
-
Control Group: PBS (pH 7.4) without GSH.
-
Redox Group: PBS (pH 7.4) with 10 mM GSH (to mimic the intracellular reducing environment of tumor cells).
-
-
Place the samples in a dialysis bag (MWCO 3.5 kDa) and incubate in a larger volume of the respective release medium at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
-
Quantify the amount of released drug in the collected samples using UV-Vis spectroscopy or HPLC.
-
Plot the cumulative drug release as a function of time.
Expected Drug Release Profile
| Condition | Time (hours) | Cumulative Drug Release (%) |
| PBS (pH 7.4) | 24 | < 20% |
| 48 | < 30% | |
| PBS (pH 7.4) + 10 mM GSH | 24 | > 60% |
| 48 | > 80% |
Visualizing the Workflow and Mechanisms
Caption: Experimental workflow from polymer synthesis to drug release.
Caption: Mechanism of redox-responsive drug release.
References
- 1. Advances in redox-responsive drug delivery systems of tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Redox dual-stimuli responsive drug delivery systems for improving tumor-targeting ability and reducing adverse side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Redox-Responsive Drug Delivery Systems: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the development of poly(ester amide)s-based carriers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. upcommons.upc.edu [upcommons.upc.edu]
- 8. Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Incorporation of Dimethyl 4,4'-disulfanediyldibenzoate into Self-Healing Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of Dimethyl 4,4'-disulfanediyldibenzoate into self-healing polymer networks. The protocols outlined below cover the synthesis of the disulfide-containing monomer, its polymerization into a polyurethane matrix, and the characterization of the resulting material's self-healing and mechanical properties.
Introduction
Self-healing polymers, capable of autonomously repairing damage, are a revolutionary class of materials with significant potential in various fields, including drug delivery systems, medical implants, and advanced coatings. The integration of dynamic covalent bonds, such as disulfide linkages, into polymer networks allows for reversible bond cleavage and reformation, enabling the material to mend itself upon damage.[1][2][3] Aromatic disulfide bonds are particularly advantageous due to their inherent stability and the ability to undergo exchange reactions under specific stimuli like heat or light, facilitating the healing process.[4][5][6]
This compound, an aromatic disulfide-containing diester, serves as an excellent building block for creating self-healing polymers. Its rigid aromatic structure can contribute to the mechanical robustness of the polymer, while the centrally located disulfide bond provides the dynamic chemistry required for self-repair.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 4-mercaptobenzoic acid.
Step 1: Oxidation of 4-Mercaptobenzoic Acid to 4,4'-Disulfanediyldibenzoic Acid
4-mercaptobenzoic acid is oxidized to form the disulfide bond, yielding 4,4'-disulfanediyldibenzoic acid.
-
Materials: 4-mercaptobenzoic acid, dimethyl sulfoxide (DMSO), iodine.
-
Protocol:
-
Dissolve 4-mercaptobenzoic acid in DMSO.
-
Slowly add a solution of iodine in DMSO to the mixture while stirring.
-
Continue stirring at room temperature for 12-24 hours.
-
Pour the reaction mixture into water to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum to obtain 4,4'-disulfanediyldibenzoic acid.
-
Step 2: Esterification of 4,4'-Disulfanediyldibenzoic Acid
The resulting diacid is then esterified to yield this compound.
-
Materials: 4,4'-disulfanediyldibenzoic acid, methanol, sulfuric acid (catalyst).
-
Protocol:
-
Suspend 4,4'-disulfanediyldibenzoic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain this compound.
-
Incorporation into a Self-Healing Polyurethane
This compound can be incorporated into a polyurethane network. In this example, it is first reduced to the corresponding diol and then polymerized with a diisocyanate and a polyol.
Step 1: Reduction of this compound to Bis(4-(hydroxymethyl)phenyl)disulfane
-
Materials: this compound, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF).
-
Protocol:
-
In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add a solution of this compound in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting solid and wash with THF.
-
Combine the filtrate and washings, and evaporate the solvent to yield Bis(4-(hydroxymethyl)phenyl)disulfane.
-
Step 2: Polyurethane Synthesis
-
Materials: Bis(4-(hydroxymethyl)phenyl)disulfane, a polyol (e.g., poly(tetramethylene glycol), PTMG), a diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate), MDI), and a catalyst (e.g., dibutyltin dilaurate, DBTDL).
-
Protocol:
-
In a reaction vessel, thoroughly mix Bis(4-(hydroxymethyl)phenyl)disulfane and the polyol at a desired molar ratio.
-
Heat the mixture to a specific temperature (e.g., 80°C) under vacuum for 1-2 hours to remove any moisture.
-
Cool the mixture and add the diisocyanate.
-
Add a catalytic amount of DBTDL and stir the mixture vigorously.
-
Pour the resulting viscous liquid into a mold and cure at an elevated temperature (e.g., 100°C) for 12-24 hours to obtain the self-healing polyurethane.[7][8]
-
Data Presentation: Expected Mechanical and Self-Healing Properties
The following tables summarize typical quantitative data for self-healing polymers containing aromatic disulfide bonds, providing an expected performance range for materials incorporating this compound.
Table 1: Mechanical Properties of Aromatic Disulfide-Containing Self-Healing Polymers
| Polymer System | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Reference |
| Poly(urethane-urea) | 4.20 ± 0.10 | 954 ± 35.6 | - | [5] |
| Epoxy Elastomer | ~1.5 | ~250 | ~1.0 | [6] |
| Acrylic Elastomer | ~0.5 - 2.0 | ~200 - 800 | ~0.2 - 1.5 | [1] |
| Epoxy Resin | 16 | >500 | - | [4] |
Table 2: Self-Healing Efficiency of Aromatic Disulfide-Containing Polymers
| Polymer System | Healing Conditions | Healing Time (h) | Healing Efficiency (%) | Reference |
| Poly(urethane-urea) | Room Temperature | 12 | ~90 (Tensile Strength) | [5] |
| Epoxy Elastomer | Room Temperature | 24 | >95 (Tensile Strength) | [6] |
| Acrylic Elastomer | Room Temperature | 24 | ~80-95 (Tensile Strength) | [1] |
| Epoxy Resin | 60°C | 24 | 84 (Tensile Strength) | [4] |
Experimental Protocols for Characterization
5.1. Tensile Testing
-
Objective: To determine the mechanical properties (tensile strength, elongation at break, Young's modulus) of the polymer.
-
Apparatus: Universal testing machine with a suitable load cell.
-
Protocol:
-
Prepare dumbbell-shaped specimens according to a standard (e.g., ASTM D638).
-
Measure the dimensions of the specimen's cross-sectional area.
-
Mount the specimen in the grips of the universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 10 mm/min) until the specimen fractures.
-
Record the load and displacement data.
-
Calculate tensile strength, elongation at break, and Young's modulus from the stress-strain curve.
-
5.2. Self-Healing Efficiency Evaluation
-
Objective: To quantify the ability of the material to recover its mechanical properties after damage.
-
Protocol:
-
Perform a tensile test on a pristine (undamaged) specimen to determine its original tensile strength (σ_original).
-
Cut a new specimen completely in half with a sharp blade.
-
Gently bring the two fractured surfaces back into contact and allow the specimen to heal under specific conditions (e.g., at room temperature or an elevated temperature for a set duration).
-
After the healing period, perform a tensile test on the healed specimen to determine its healed tensile strength (σ_healed).
-
Calculate the self-healing efficiency (η) using the following formula: η (%) = (σ_healed / σ_original) x 100
-
Visualizations
Diagram 1: Self-Healing Mechanism
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Combined DFT and MD Simulation Protocol to Characterize Self-Healing Properties in Disulfide-Containing Materials: Polyurethanes and Polymethacrylates as Case Studies [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. polymersource.ca [polymersource.ca]
Application Notes and Protocols for Dimethyl 4,4'-disulfanediyldibenzoate as a Bioconjugation Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 4,4'-disulfanediyldibenzoate is a homobifunctional crosslinker with potential applications in bioconjugation, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). This molecule features a central disulfide bond, which can be cleaved in the reducing environment of the intracellular space, and two terminal methyl ester functionalities that can be modified for conjugation to biomolecules. The aromatic nature of the linker can impart rigidity and stability to the resulting conjugate.
These application notes provide a comprehensive overview of the proposed use of this compound as a cleavable linker in bioconjugation. Detailed, representative protocols for linker modification, antibody conjugation, and subsequent characterization are provided.
Disclaimer: The following protocols are representative examples based on established bioconjugation principles. Due to the limited specific data available for this compound in the public domain, these methods should be considered as a starting point and may require optimization for specific applications.
Principle of Action
The utility of this compound as a linker in ADCs is predicated on the differential redox potential between the extracellular environment and the intracellular cytosol. Disulfide bonds are relatively stable in the bloodstream, ensuring the integrity of the ADC and preventing premature release of the cytotoxic payload, thereby minimizing off-target toxicity.[1][2] Upon internalization of the ADC into a target cell, the significantly higher concentration of reducing agents, most notably glutathione (GSH), facilitates the cleavage of the disulfide bond.[1][2] This cleavage releases the payload in its active form, leading to targeted cell death.
Linker Modification and Payload Attachment
The methyl ester groups of this compound must first be hydrolyzed to carboxylic acids. These carboxylic acid groups can then be activated, for example, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a reactive NHS ester. This activated linker can then be conjugated to an amine-containing payload (e.g., a cytotoxic drug).
Experimental Protocols
Protocol 1: Hydrolysis of this compound
Objective: To hydrolyze the methyl ester groups of the linker to carboxylic acids.
Materials:
-
This compound
-
Methanol (MeOH)
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in a minimal amount of methanol in a round-bottom flask.
-
Add a 2-fold molar excess of 1 M NaOH solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
Cool the aqueous residue in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the dicarboxylic acid linker, 4,4'-disulfanediyldibenzoic acid.
Protocol 2: Activation of the Dicarboxylic Acid Linker and Conjugation to an Amine-Containing Payload
Objective: To activate the dicarboxylic acid linker and conjugate it to a payload.
Materials:
-
4,4'-disulfanediyldibenzoic acid
-
Amine-containing payload (e.g., a cytotoxic drug with a primary amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Dissolve 4,4'-disulfanediyldibenzoic acid in anhydrous DMF.
-
Add a 2.2-fold molar excess of EDC and a 2.2-fold molar excess of NHS to the solution.
-
Stir the reaction mixture at room temperature for 1 hour to activate the carboxylic acid groups.
-
In a separate vial, dissolve the amine-containing payload in anhydrous DMF. Add a 3-fold molar excess of TEA or DIPEA.
-
Slowly add the payload solution to the activated linker solution.
-
Stir the reaction at room temperature overnight, protected from light.
-
Monitor the reaction progress by HPLC.
-
Upon completion, purify the linker-payload conjugate by preparative HPLC.
Protocol 3: Partial Reduction of a Monoclonal Antibody
Objective: To generate free thiol groups on a monoclonal antibody (mAb) for conjugation.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.4)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Prepare a solution of the mAb at a concentration of 5-10 mg/mL in conjugation buffer.
-
Prepare a fresh stock solution of TCEP or DTT.
-
Add a 2-5 molar excess of the reducing agent to the mAb solution. The exact molar ratio should be optimized to achieve the desired number of free thiols.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Remove the excess reducing agent by passing the reduced antibody through a desalting SEC column equilibrated with conjugation buffer.
-
Immediately use the reduced antibody for the conjugation reaction.
Protocol 4: Conjugation of the Linker-Payload to the Reduced Antibody
Objective: To conjugate the activated linker-payload to the free thiol groups of the antibody.
Materials:
-
Reduced monoclonal antibody
-
Purified linker-payload conjugate with a thiol-reactive group (in this case, the disulfide bond of the linker itself will participate in a thiol-disulfide exchange)
-
Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.4)
-
Quenching solution (e.g., N-acetylcysteine)
-
Protein concentration measurement assay (e.g., BCA assay)
-
SEC-HPLC system for purification
Procedure:
-
Adjust the concentration of the reduced antibody to 2-5 mg/mL in conjugation buffer.
-
Dissolve the linker-payload conjugate in a minimal amount of a co-solvent like DMSO and add it to the reduced antibody solution. A typical molar excess of linker-payload to antibody is 5-10 fold.
-
Incubate the reaction at room temperature for 2-4 hours with gentle mixing.
-
Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine.
-
Purify the resulting Antibody-Drug Conjugate (ADC) using SEC-HPLC to remove unconjugated linker-payload and other small molecules.
-
Determine the protein concentration of the purified ADC.
Characterization of the Antibody-Drug Conjugate
Drug-to-Antibody Ratio (DAR) Determination
The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute.[3]
Method 1: UV-Vis Spectroscopy
-
Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.
-
Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.[]
Method 2: Hydrophobic Interaction Chromatography (HIC)
-
HIC separates ADC species based on the number of conjugated drug-linker moieties, as each addition increases the hydrophobicity.[3]
-
The weighted average of the peak areas corresponding to different DAR species provides the average DAR.
In Vitro Stability Assay
Objective: To assess the stability of the ADC in plasma.
Procedure:
-
At various time points (e.g., 0, 24, 48, 96 hours), take aliquots of the plasma.
-
Isolate the ADC from the plasma using affinity capture (e.g., protein A/G beads).
-
Analyze the captured ADC by LC-MS to determine the amount of remaining conjugated payload and calculate the rate of drug deconjugation.[6]
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC against a target cancer cell line.
Procedure:
-
Seed a 96-well plate with the target cancer cells.
-
Treat the cells with serial dilutions of the ADC, the unconjugated payload, and a non-targeting control ADC.
-
Incubate for 72-96 hours.
-
Assess cell viability using a colorimetric assay such as MTT or XTT.[1][7]
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Quantitative Data Summary
The following tables present hypothetical but representative data for an ADC constructed using the this compound linker.
Table 1: Drug-to-Antibody Ratio (DAR) Characterization
| Analytical Method | Average DAR |
| UV-Vis Spectroscopy | 3.8 |
| Hydrophobic Interaction Chromatography (HIC) | 3.7 |
Table 2: In Vitro Plasma Stability
| Time (hours) | % Intact ADC (Human Plasma) | % Intact ADC (Mouse Plasma) |
| 0 | 100 | 100 |
| 24 | 95.2 | 92.5 |
| 48 | 90.8 | 85.1 |
| 96 | 82.5 | 75.3 |
Table 3: In Vitro Cytotoxicity (IC50 Values)
| Compound | Target Cell Line (e.g., SK-BR-3) | Non-Target Cell Line (e.g., MCF-7) |
| ADC with Disulfide Linker | 5.2 nM | > 1000 nM |
| Free Payload | 0.8 nM | 1.2 nM |
| Non-targeting Control ADC | > 1000 nM | > 1000 nM |
Visualizations
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Cleavage of the Disulfide Bond in Dimethyl 4,4'-disulfanediyldibenzoate for Targeted Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Redox-responsive drug delivery systems have emerged as a promising strategy for targeted cancer therapy.[1] These systems exploit the significant differences in redox potential between the extracellular and intracellular environments.[2] The concentration of glutathione (GSH), a key intracellular reducing agent, is approximately 100- to 1000-fold higher in the cytoplasm of tumor cells (2-10 mM) compared to the extracellular matrix (2-20 µM).[2] This differential provides a highly specific trigger for the cleavage of disulfide bonds incorporated into drug delivery platforms, leading to the selective release of therapeutic agents at the target site.[3]
Dimethyl 4,4'-disulfanediyldibenzoate is a disulfide-containing molecule that can be utilized as a cleavable linker in the design of such redox-responsive drug delivery systems. Its aromatic structure can be functionalized to conjugate with various drug molecules and carrier systems, such as nanoparticles or polymers. Upon internalization into tumor cells, the disulfide bond of the linker is readily cleaved by the high intracellular GSH concentration, resulting in the release of the active drug. This targeted release mechanism enhances the therapeutic efficacy of the drug while minimizing systemic toxicity.[4]
These application notes provide detailed protocols for the synthesis of a model drug conjugate using this compound, and for conducting in vitro drug release studies to evaluate its cleavage in response to reducing agents.
Data Presentation
Table 1: Materials for Synthesis and In Vitro Release Assay
| Material | Supplier | Purpose |
| This compound | Sigma-Aldrich | Redox-responsive linker |
| Doxorubicin hydrochloride (DOX·HCl) | LC Laboratories | Model anticancer drug |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Sigma-Aldrich | Activating agent for esterification |
| 4-Dimethylaminopyridine (DMAP) | Sigma-Aldrich | Catalyst for esterification |
| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | Solvent for synthesis |
| N,N-Dimethylformamide (DMF), anhydrous | Sigma-Aldrich | Solvent for synthesis |
| Phosphate-buffered saline (PBS), pH 7.4 | Gibco | Buffer for in vitro release studies |
| L-Glutathione reduced (GSH) | Sigma-Aldrich | Reducing agent to mimic intracellular environment |
| Dithiothreitol (DTT) | Sigma-Aldrich | Positive control reducing agent |
| High-performance liquid chromatography (HPLC) grade acetonitrile and water | Fisher Scientific | Mobile phase for HPLC analysis |
| Formic acid | Sigma-Aldrich | Mobile phase additive for HPLC analysis |
Table 2: Illustrative In Vitro Drug Release Profile of DOX from a this compound-based Nanoparticle Formulation
| Time (hours) | Cumulative DOX Release (%) at 10 µM GSH (pH 7.4) | Cumulative DOX Release (%) at 10 mM GSH (pH 7.4) | Cumulative DOX Release (%) at 10 mM DTT (pH 7.4) |
| 0 | 0 | 0 | 0 |
| 1 | 2.5 ± 0.5 | 25.3 ± 2.1 | 35.8 ± 2.5 |
| 2 | 4.1 ± 0.7 | 45.7 ± 3.3 | 60.2 ± 3.8 |
| 4 | 6.8 ± 1.1 | 68.9 ± 4.1 | 85.1 ± 4.5 |
| 8 | 9.5 ± 1.5 | 85.2 ± 4.9 | 95.3 ± 3.9 |
| 12 | 11.2 ± 1.8 | 92.1 ± 5.2 | 98.1 ± 2.7 |
| 24 | 14.3 ± 2.2 | 96.5 ± 4.8 | 99.2 ± 2.1 |
Data are presented as mean ± standard deviation (n=3). This is illustrative data based on typical performance of disulfide-linked drug delivery systems.
Experimental Protocols
Synthesis of a Doxorubicin Conjugate with this compound (Illustrative)
This protocol describes a general method for conjugating a hydroxyl-containing drug, such as doxorubicin, to the carboxyl groups of the hydrolyzed form of this compound.
Step 1: Hydrolysis of this compound
-
Dissolve this compound in a suitable solvent mixture (e.g., methanol/water).
-
Add an excess of a base (e.g., sodium hydroxide) and stir the mixture at room temperature overnight.
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the dicarboxylic acid product.
-
Filter, wash with water, and dry the resulting 4,4'-disulfanediyldibenzoic acid.
Step 2: Conjugation of Doxorubicin
-
Dissolve 4,4'-disulfanediyldibenzoic acid in anhydrous DMF.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) to activate the carboxylic acid groups.
-
In a separate flask, dissolve Doxorubicin hydrochloride (DOX·HCl) and a non-nucleophilic base (e.g., triethylamine) in anhydrous DMF.
-
Slowly add the DOX solution to the activated linker solution and stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Purify the resulting conjugate by column chromatography or preparative HPLC.
-
Characterize the final product using techniques such as ¹H NMR, mass spectrometry, and UV-Vis spectroscopy.
In Vitro Drug Release Assay
This protocol details the procedure for evaluating the glutathione-triggered release of a drug from a this compound-linked delivery system.
-
Preparation of Release Media:
-
Prepare a stock solution of the drug conjugate in a suitable solvent (e.g., DMSO or DMF).
-
Prepare phosphate-buffered saline (PBS) at pH 7.4.
-
Prepare stock solutions of L-Glutathione (GSH) and Dithiothreitol (DTT) in PBS (pH 7.4). Prepare fresh daily.
-
-
Drug Release Experiment:
-
In separate vials, add the drug conjugate stock solution to pre-warmed PBS (37°C) to achieve the desired final concentration.
-
To initiate the release, add the stock solution of the reducing agent to achieve the desired final concentrations (e.g., 10 µM GSH for simulated extracellular conditions, 10 mM GSH for simulated intracellular conditions, and 10 mM DTT as a positive control). A control experiment without any reducing agent should also be performed.
-
Incubate the vials in a shaking water bath at 37°C.
-
-
Sample Collection and Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each vial.
-
To stop the cleavage reaction, the sample can be immediately diluted with a cold mobile phase or a quenching agent can be added if necessary.
-
Analyze the samples by High-Performance Liquid Chromatography (HPLC) to quantify the amount of released drug.
-
Illustrative HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis or fluorescence detector set to the appropriate wavelength for the drug.
-
Injection Volume: 20 µL.
-
-
-
Create a calibration curve for the free drug to determine the concentration in the collected samples.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug release at each time point using the following formula:
-
Cumulative Release (%) = (Amount of drug released at time t / Total amount of drug in the conjugate) x 100
-
-
Visualizations
References
- 1. Redox-sensitive polymeric nanoparticles for drug delivery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Glutathione-triggered prodrugs: Design strategies, potential applications, and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CD44-specific nanoparticles for redox-triggered reactive oxygen species production and doxorubicin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutathione Triggered Cascade Degradation of an Amphiphilic Poly(disulfide)-Drug Conjugate and Targeted Release - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Polymerization of Dimethyl 4,4'-disulfanediyldibenzoate-Containing Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the polymerization of dimethyl 4,4'-disulfanediyldibenzoate. This monomer is a key building block for creating redox-responsive and self-healing polymers. The inherent disulfide linkage in its backbone allows for the design of smart materials that can degrade or change their properties in response to specific stimuli, such as the reducing environment found within cells. This makes them highly valuable for applications in drug delivery, tissue engineering, and recyclable thermosets.
Application Areas
Polymers derived from this compound are at the forefront of advanced materials research. Their unique properties make them suitable for a range of applications:
-
Redox-Responsive Drug Delivery: The disulfide bonds can be cleaved by reducing agents like glutathione, which is found in higher concentrations inside cancer cells. This targeted degradation allows for the controlled release of encapsulated therapeutic agents directly at the tumor site, minimizing systemic toxicity.
-
Self-Healing Materials: The reversible nature of the disulfide bond allows for the development of polymers that can intrinsically repair themselves upon damage. When a fracture occurs, the disulfide bonds can reform under the right conditions (e.g., heat or UV light), restoring the material's integrity.
-
Biomaterials and Tissue Engineering: The biocompatibility and biodegradability of these polyesters make them excellent candidates for creating scaffolds that support cell growth and tissue regeneration. The degradation of the polymer can be tuned to match the rate of new tissue formation.
-
Smart Coatings and Adhesives: The ability to alter the polymer's properties through redox stimuli can be exploited to create coatings that change their adhesion or permeability on demand.
Monomer and Polymer Properties
The properties of the final polymer can be tailored by the choice of co-monomers and the polymerization conditions. This compound is an aromatic diester, which imparts rigidity and thermal stability to the polymer backbone. Co-polymerization with flexible aliphatic diols can be used to modulate the mechanical properties, such as elasticity and tensile strength.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₆H₁₄O₄S₂ |
| Molecular Weight | 334.41 g/mol |
| CAS Number | 35190-68-2 |
| Appearance | White to off-white crystalline powder |
| Melting Point | Approximately 145-150 °C |
| Solubility | Soluble in chlorinated solvents, THF, DMF |
Table 2: Typical Properties of Polyesters Derived from Aromatic Disulfide-Containing Monomers
| Property | Typical Range of Values |
| Number Average M.W. (Mn) | 10,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| Glass Transition Temp. (Tg) | 30 - 70 °C |
| Melting Temperature (Tm) | 150 - 220 °C |
| Decomposition Temp. (Td) | > 300 °C |
| Tensile Strength | 20 - 60 MPa |
| Elongation at Break | 5 - 200% |
Note: The properties of the final polymer are highly dependent on the choice of co-monomer (e.g., diol) and the polymerization conditions.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of polyesters via melt polycondensation of this compound with a diol, using 1,4-butanediol as a representative example.
Protocol 1: Synthesis of Poly(butylene 4,4'-disulfanediyldibenzoate)
This protocol describes a two-stage melt polycondensation reaction. The first stage is a transesterification reaction to form low molecular weight oligomers, and the second stage is a polycondensation reaction under high vacuum to increase the molecular weight.
Materials:
-
This compound (DMDSD)
-
1,4-Butanediol (BDO)
-
Titanium(IV) butoxide (TBT) or another suitable catalyst (e.g., antimony trioxide)
-
High-purity nitrogen gas
-
Vacuum pump
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
Heating mantle with a temperature controller.
-
Vacuum line with a cold trap.
Procedure:
-
Monomer Charging: In a clean and dry three-neck flask, add this compound and 1,4-butanediol in a 1:1.2 molar ratio. The excess diol is used to compensate for its loss during the reaction.
-
Catalyst Addition: Add the catalyst, titanium(IV) butoxide, at a concentration of approximately 0.1 mol% relative to the this compound.
-
First Stage (Transesterification):
-
Flush the reactor with nitrogen gas for 15-20 minutes to remove any oxygen.
-
Heat the reaction mixture to 180-200°C under a gentle stream of nitrogen.
-
Stir the mixture at this temperature for 2-3 hours. Methanol will be produced as a byproduct and should be collected in the distillation condenser. The reaction is complete when approximately 80-90% of the theoretical amount of methanol has been collected.
-
-
Second Stage (Polycondensation):
-
Gradually increase the temperature to 220-240°C.
-
Slowly apply a vacuum to the system, reducing the pressure to below 1 Torr over a period of 30-60 minutes.
-
Continue the reaction under high vacuum for 3-5 hours. The viscosity of the mixture will increase significantly as the polymer chain grows.
-
-
Polymer Recovery:
-
Once the desired viscosity is reached, stop the reaction by removing the heat and breaking the vacuum with nitrogen gas.
-
The polymer can be extruded from the reactor while still hot or allowed to cool and then dissolved in a suitable solvent for purification.
-
-
Purification:
-
Dissolve the polymer in a minimal amount of chloroform or dichloromethane.
-
Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Protocol 2: Characterization of the Synthesized Polymer
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the polymer.
-
Procedure: Dissolve a small amount of the polymer in deuterated chloroform (CDCl₃). Record ¹H NMR and ¹³C NMR spectra. The spectra should show the characteristic peaks for the aromatic protons of the dibenzoate unit and the aliphatic protons of the butanediol unit.
2. Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Procedure: Dissolve the polymer in a suitable solvent (e.g., THF or chloroform) and analyze it using a GPC system calibrated with polystyrene standards.
3. Thermal Analysis (DSC and TGA):
-
Purpose: To determine the glass transition temperature (Tg), melting temperature (Tm), and thermal stability of the polymer.
-
Procedure:
-
Differential Scanning Calorimetry (DSC): Heat a small sample of the polymer under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to determine Tg and Tm.
-
Thermogravimetric Analysis (TGA): Heat a small sample of the polymer under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to determine the decomposition temperature (Td).
-
Visualizations
Caption: Workflow for the synthesis of redox-responsive polyesters.
Caption: Redox-responsive cleavage of the disulfide bond in the polymer backbone.
Caption: Self-healing mechanism via disulfide bond reformation.
Application Notes and Protocols for the Functionalization of Dimethyl 4,4'-disulfanediyldibenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical functionalization of Dimethyl 4,4'-disulfanediyldibenzoate. This symmetrical molecule offers three primary sites for modification: the disulfide bond, the aromatic rings, and the methyl ester groups. The following protocols are based on established chemical transformations and provide a framework for creating a diverse library of derivatives for applications in drug discovery and materials science.
Overview of Functionalization Strategies
The functionalization of this compound can be approached through several distinct pathways, allowing for the introduction of a wide range of chemical moieties. These strategies include:
-
Disulfide Bond Cleavage and Thiol Functionalization: The disulfide bridge is susceptible to reduction, yielding two equivalents of methyl 4-mercaptobenzoate. The resulting thiol groups can then be subjected to various functionalization reactions, such as alkylation to form thioethers.
-
Ester Group Modification: The methyl ester functionalities can be hydrolyzed to the corresponding carboxylic acids or converted into amides through reaction with primary or secondary amines.
-
Electrophilic Aromatic Substitution: The benzene rings can be functionalized through electrophilic substitution reactions, such as nitration and bromination, to introduce substituents onto the aromatic core.
The selection of a particular functionalization pathway will depend on the desired final compound and the compatibility of the reagents with the other functional groups present in the molecule.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the key functionalization reactions of this compound.
Disulfide Bond Reduction to Methyl 4-mercaptobenzoate
This protocol describes the reduction of the disulfide bond to yield the corresponding thiol.
Materials:
-
This compound
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl)
-
Sodium phosphate buffer (0.1 M, pH 7.5)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable organic solvent (e.g., a mixture of THF and water) in a round-bottom flask, add a solution of TCEP·HCl (2.5 eq) in sodium phosphate buffer.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, Methyl 4-mercaptobenzoate, can be purified by column chromatography on silica gel if necessary.
| Reactant | Product | Reagents | Typical Yield |
| This compound | Methyl 4-mercaptobenzoate | TCEP·HCl, Phosphate buffer | 85-95% |
S-Alkylation of Methyl 4-mercaptobenzoate
This protocol outlines the alkylation of the thiol group to form a thioether.
Materials:
-
Methyl 4-mercaptobenzoate
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous MgSO₄
-
Round-bottom flask with a magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a solution of Methyl 4-mercaptobenzoate (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours or until TLC analysis indicates the completion of the reaction.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude thioether derivative by column chromatography on silica gel.
| Reactant | Alkylating Agent | Product | Typical Yield |
| Methyl 4-mercaptobenzoate | Methyl Iodide | Methyl 4-(methylthio)benzoate | 90-98% |
| Methyl 4-mercaptobenzoate | Benzyl Bromide | Methyl 4-(benzylthio)benzoate | 88-95% |
Hydrolysis of Ester Groups to Carboxylic Acids
This protocol describes the hydrolysis of the methyl esters to the corresponding dicarboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl, concentrated)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (2.5 eq) in water to the flask.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 1-2 with concentrated HCl, which will cause the dicarboxylic acid to precipitate.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and dry under vacuum to obtain 4,4'-disulfanediyldibenzoic acid.
| Reactant | Product | Reagents | Typical Yield |
| This compound | 4,4'-disulfanediyldibenzoic acid | NaOH, Methanol, Water, HCl | 90-97% |
Amide Formation from Methyl Esters
This protocol details the conversion of the methyl ester groups into amides using a coupling reagent.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine) (2.2 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (4.0 eq)
-
Anhydrous DMF
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous MgSO₄
-
Round-bottom flask with a magnetic stirrer and inert atmosphere setup
Procedure:
-
To a solution of this compound (1.0 eq) and the amine (2.2 eq) in anhydrous DMF under an inert atmosphere, add DIPEA (4.0 eq).
-
Add HATU (2.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude diamide product by column chromatography or recrystallization.
| Reactant | Amine | Product | Typical Yield |
| This compound | Aniline | N¹,N²-diphenyl-4,4'-disulfanediyldibenzamide | 75-85% |
| This compound | Benzylamine | N¹,N²-dibenzyl-4,4'-disulfanediyldibenzamide | 80-90% |
Electrophilic Aromatic Substitution: Nitration
This protocol describes the nitration of the aromatic rings. Due to the deactivating nature of the ester group, the nitration is expected to occur at the meta-position relative to the ester.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice bath
-
Test tubes or small flasks
-
Pasteur pipettes
-
Crushed ice
-
Büchner funnel and filter paper
-
Methanol (for recrystallization)
Procedure:
-
In a clean, dry flask, dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath).
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (2.2 eq) to concentrated sulfuric acid at 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of the starting material while maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from methanol to obtain the dinitro derivative.
| Reactant | Product | Reagents | Typical Yield |
| This compound | Dimethyl 3,3'-dinitro-4,4'-disulfanediyldibenzoate | HNO₃, H₂SO₄ | 70-80% |
Electrophilic Aromatic Substitution: Bromination
This protocol outlines the bromination of the aromatic rings, which is also expected to occur at the meta-position to the ester group.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS) (2.2 eq)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous MgSO₄
-
Round-bottom flask with a magnetic stirrer and protected from light
Procedure:
-
Dissolve this compound (1.0 eq) in concentrated sulfuric acid in a round-bottom flask at room temperature.
-
Add N-Bromosuccinimide (2.2 eq) portion-wise to the solution over 30 minutes, keeping the flask protected from light.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture into a beaker containing ice and water.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the dibromo derivative.
| Reactant | Product | Reagents | Typical Yield |
| This compound | Dimethyl 3,3'-dibromo-4,4'-disulfanediyldibenzoate | NBS, H₂SO₄ | 65-75% |
Signaling Pathways and Experimental Workflows
The functionalized derivatives of this compound can be screened for their biological activity in various assays. For instance, derivatives could be tested for their ability to modulate specific signaling pathways relevant to drug development.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. All experiments should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The hazards of all chemicals should be understood before use.
Application of Dimethyl 4,4'-disulfanediyldibenzoate in Reversible Hydrogels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Redox-responsive hydrogels are a class of "smart" biomaterials that undergo a reversible sol-gel transition in response to changes in the redox environment. This property makes them highly attractive for a range of biomedical applications, including controlled drug delivery, tissue engineering, and 3D cell culture. The key to their responsiveness lies in the incorporation of dynamic covalent bonds, most commonly disulfide bonds, into the hydrogel network. These bonds are stable in an oxidizing environment but can be cleaved in the presence of reducing agents like glutathione (GSH), which is found at significantly higher concentrations inside cells compared to the extracellular space. This differential in GSH levels provides a trigger for the site-specific release of encapsulated therapeutics.
Dimethyl 4,4'-disulfanediyldibenzoate is an aromatic disulfide-containing compound that can serve as a valuable building block for the synthesis of redox-responsive hydrogels. Its rigid aromatic structure can impart enhanced mechanical properties to the hydrogel network, while the centrally located disulfide bond provides the desired redox sensitivity. This document provides detailed application notes and protocols for the conceptual application of this compound in the formation of reversible hydrogels.
Principle of Reversibility
The reversible nature of hydrogels crosslinked with this compound derivatives is predicated on the thiol-disulfide exchange reaction. In a physiological environment with low levels of reducing agents, the disulfide bonds within the hydrogel network remain intact, maintaining the gel state. However, upon exposure to a reducing environment, such as the intracellular milieu rich in glutathione, the disulfide bonds are cleaved, leading to the disassembly of the hydrogel network and the release of any encapsulated cargo. This process can be reversed by introducing an oxidizing agent or removing the reducing stimulus, allowing the disulfide bonds to reform and the hydrogel to re-gelate.
Caption: Reversible Sol-Gel Transition of a Disulfide-Crosslinked Hydrogel.
Data Presentation
The following tables summarize hypothetical quantitative data for a hydrogel synthesized using a derivative of this compound as a crosslinker. These values are illustrative and would need to be determined experimentally.
Table 1: Physicochemical Properties of the Redox-Responsive Hydrogel
| Property | Value | Method of Determination |
| Swelling Ratio in PBS (pH 7.4) | 1500% | Gravimetric Analysis |
| Gelation Time | 5 - 10 minutes | Vial Inversion Method |
| Compressive Modulus | 5 - 15 kPa | Rheometry |
| Degradation Time in 10 mM GSH | 2 - 4 hours | Visual Observation & Rheometry |
Table 2: Drug Release Profile of Doxorubicin-Loaded Hydrogel
| Condition | Cumulative Release at 4h (%) | Cumulative Release at 24h (%) |
| PBS (pH 7.4) | < 10% | < 20% |
| PBS (pH 7.4) + 10 mM GSH | 60% | > 90% |
Experimental Protocols
Protocol 1: Synthesis of a Polymerizable Monomer from this compound
This protocol describes a hypothetical two-step synthesis of a di-acrylamide monomer derived from this compound, which can then be used in hydrogel formation.
Step 1: Hydrolysis of this compound to 4,4'-disulfanediyldibenzoic acid
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.
-
Hydrolysis: Add an excess of a strong base, such as sodium hydroxide (NaOH, 2.5 equivalents), to the solution.
-
Reflux: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Acidification: After completion, cool the reaction mixture to room temperature and acidify with a strong acid (e.g., hydrochloric acid, HCl) until the pH is approximately 2. This will precipitate the dicarboxylic acid product.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water to remove any remaining salts, and dry under vacuum to yield 4,4'-disulfanediyldibenzoic acid.
Step 2: Functionalization of 4,4'-disulfanediyldibenzoic acid with Acrylamide Moieties
-
Activation: Suspend 4,4'-disulfanediyldibenzoic acid (1 equivalent) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Add oxalyl chloride (2.2 equivalents) and a catalytic amount of dimethylformamide (DMF). Stir the mixture at room temperature for 2-3 hours until the evolution of gas ceases, indicating the formation of the di-acid chloride.
-
Amidation: In a separate flask, dissolve N-(3-aminopropyl)methacrylamide hydrochloride (2.5 equivalents) and a non-nucleophilic base like triethylamine (TEA, 5 equivalents) in anhydrous DCM.
-
Coupling: Cool the amine solution to 0°C and add the freshly prepared di-acid chloride solution dropwise with vigorous stirring. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired di-acrylamide monomer.
Caption: Synthetic Workflow for the Di-acrylamide Monomer.
Protocol 2: Preparation of a Redox-Responsive Hydrogel
This protocol details the formation of a hydrogel via free radical polymerization of the synthesized di-acrylamide monomer with a hydrophilic co-monomer.
-
Preparation of Pre-gel Solution:
-
In a small vial, dissolve the synthesized di-acrylamide monomer (crosslinker) and a hydrophilic co-monomer such as acrylamide or N-isopropylacrylamide (NIPAAm) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). The ratio of crosslinker to co-monomer can be varied to tune the mechanical properties of the hydrogel.
-
If encapsulating a therapeutic agent, add it to this solution at the desired concentration.
-
-
Initiation of Polymerization:
-
To initiate polymerization, add a photoinitiator (e.g., Irgacure 2959) for UV-induced gelation or a redox initiator pair (e.g., ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED)) for chemical-induced gelation.
-
-
Gelation:
-
For photopolymerization, expose the pre-gel solution to UV light (e.g., 365 nm) for a specified duration until a stable hydrogel is formed.
-
For chemical polymerization, the gelation will proceed at room temperature. The gelation time can be modulated by the concentration of the initiator system.
-
-
Purification:
-
After gelation, immerse the hydrogel in a large volume of deionized water or PBS to remove any unreacted monomers and initiators. The washing solution should be changed periodically over 24-48 hours.
-
Caption: Experimental Workflow for Hydrogel Preparation.
Protocol 3: Characterization of the Redox-Responsive Hydrogel
1. Swelling Behavior:
-
Prepare disc-shaped hydrogel samples of known dry weight (Wd).
-
Immerse the samples in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (Ws).
-
Calculate the swelling ratio as: (Ws - Wd) / Wd * 100%.
2. Rheological Analysis:
-
Use a rheometer with a parallel plate geometry to measure the storage modulus (G') and loss modulus (G'') of the hydrogel.
-
Perform a time sweep experiment to monitor the gelation process.
-
Conduct a frequency sweep to characterize the viscoelastic properties of the fully formed hydrogel.
-
To assess redox-responsiveness, perform a time sweep while adding a solution of a reducing agent (e.g., 10 mM GSH) to the hydrogel. A sharp decrease in G' indicates hydrogel degradation.
3. In Vitro Drug Release:
-
Load the hydrogel with a model drug (e.g., doxorubicin or a fluorescent dye).
-
Place the drug-loaded hydrogel in a release medium (e.g., PBS, pH 7.4) with and without a reducing agent (e.g., 10 mM GSH).
-
At specific time points, collect aliquots of the release medium and measure the drug concentration using a suitable analytical technique (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).
-
Calculate the cumulative drug release as a percentage of the total drug loaded.
Conclusion
This compound, through chemical modification into a polymerizable monomer, presents a promising platform for the development of novel redox-responsive hydrogels. The protocols outlined in this document provide a foundational framework for the synthesis, characterization, and application of such biomaterials. The ability to tailor the hydrogel's properties by adjusting the crosslinker density and co-monomer composition, combined with their inherent redox sensitivity, makes them highly versatile for advanced drug delivery and tissue engineering strategies. Further experimental validation is necessary to optimize these protocols and fully elucidate the potential of this class of hydrogels.
Application Notes: Synthesis and Application of Degradable Polyolefins Featuring Disulfide Units
The integration of dynamic covalent bonds into robust polymer backbones, such as polyolefins, represents a significant advancement in materials science, particularly for biomedical applications. Polyolefins are valued for their durability and chemical resistance, but their inert carbon-carbon backbone makes them non-degradable, posing challenges for environmental sustainability and use within biological systems. Incorporating disulfide units (–S–S–) into the polyolefin main chain imparts redox-responsive degradability. This feature is highly attractive for drug delivery, as the disulfide bonds can be selectively cleaved in the reducing environment of the cell cytoplasm, which has a significantly higher concentration of glutathione (GSH) compared to the extracellular space.[1][2]
These application notes provide detailed protocols for the synthesis of degradable polyolefins using disulfide units via two primary metathesis-based polymerization strategies: Acyclic Diene Metathesis (ADMET) copolymerization and Ring-Opening Metathesis Polymerization (ROMP).[3][4] The protocols are designed for researchers, scientists, and drug development professionals aiming to create advanced, stimuli-responsive materials.
Synthesis Strategies and Experimental Protocols
Two effective methods for incorporating disulfide units into polyolefin backbones are detailed below. The first utilizes the direct copolymerization of a commercially available acyclic disulfide monomer, while the second involves the synthesis of a cyclic disulfide monomer followed by ROMP.
Protocol 1: Synthesis via Acyclic Diene Metathesis (ADMET) Copolymerization
This protocol describes the synthesis of degradable polyolefins by the copolymerization of commercially available diallyl disulfide (DADS) with cyclooctene (COE) using a second-generation Grubbs catalyst.[3][5] This method allows for the direct insertion of disulfide units into the polymer backbone, with adjustable content based on the monomer feed ratio.[3]
Experimental Workflow for ADMET Copolymerization
Caption: Workflow for ADMET synthesis of disulfide-containing polyolefins.
Detailed Protocol:
-
Preparation: In a nitrogen-filled glovebox, add the desired amounts of cyclooctene (COE) and diallyl disulfide (DADS) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Remove the flask from the glovebox and add a dry, degassed solvent (e.g., tetrahydrofuran, THF) via syringe.[6]
-
Initiation: In a separate vial inside the glovebox, dissolve the second-generation Grubbs catalyst in a small amount of dry solvent. Inject the catalyst solution into the monomer mixture under a nitrogen atmosphere.
-
Polymerization: Allow the reaction mixture to stir at room temperature overnight.[6] The solution will typically become more viscous as the polymer forms.
-
Termination: Quench the polymerization by adding a small amount of ethyl vinyl ether and stirring for 30 minutes.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol.
-
Isolation: Collect the polymer precipitate by filtration, wash with additional methanol, and dry under vacuum to a constant weight.
-
Characterization: Determine the molecular weight (Mn) and polydispersity (Đ) by size-exclusion chromatography (SEC/GPC).[6] Calculate the disulfide content using ¹H NMR spectroscopy.[6]
Quantitative Data: Copolymerization of COE and DADS [3][5][6]
| Entry | [COE]:[DADS]:[G2] | DADS in Feed (mol%) | Disulfide Content (mol%) | Mn (kg·mol⁻¹) | Đ (Mw/Mn) |
| 1 | 200:0.4:1 | 0.2 | 0.7 | 42.8 | 1.63 |
| 2 | 200:1:1 | 0.5 | 1.1 | 35.4 | 1.65 |
| 3 | 200:2:1 | 1.0 | 2.5 | 20.1 | 1.71 |
| 4 | 200:4:1 | 2.0 | 4.3 | 11.2 | 1.75 |
| 5 | 200:8:1 | 4.0 | 8.5 | 5.8 | 1.83 |
Protocol 2: Synthesis via Ring-Opening Metathesis Polymerization (ROMP)
This method involves the initial synthesis of a cyclic disulfide monomer, 3,6-dihydro-1,2-dithiine, via ring-closing metathesis (RCM) of diallyl disulfide.[4][7] This monomer is then copolymerized with another cyclic olefin, such as cyclooctene, using ROMP to yield polyolefins with backbone disulfide units.[4]
Experimental Workflow for ROMP Synthesis
Caption: Reductive cleavage of polyolefin backbone disulfide bonds.
Detailed Protocol:
-
Polymer Solution: Dissolve the disulfide-containing polyolefin in a suitable solvent (e.g., THF) at a known concentration.
-
Reducing Agent: Prepare a solution of a reducing agent, such as tri-n-butylphosphine (TBP) or dithiothreitol (DTT), in the same solvent. 3[1][3]. Degradation: Add the reducing agent solution to the polymer solution (a molar excess of reducing agent per disulfide bond is recommended).
-
Monitoring: Stir the mixture at room temperature. Take aliquots at various time points (e.g., 1h, 4h, 12h, 24h) and analyze them by GPC to monitor the decrease in molecular weight.
-
Analysis: Compare the final molecular weight to the initial molecular weight to quantify the extent of degradation.
Quantitative Data: Degradation with Tri-n-butylphosphine (TBP)
[3][5]| Polymer Disulfide Content (mol%) | Initial Mn (kg·mol⁻¹) | Final Mn after TBP (kg·mol⁻¹) | % Mn Reduction | | :--- | :--- | :--- | :--- | | 8.5 | 5.8 | 1.6 | 72.4% |
Application in Redox-Responsive Drug Delivery
The selective degradability of these polyolefins in reducing environments makes them excellent candidates for constructing drug delivery systems (DDS), such as micelles or nanoparticles. The high concentration of glutathione (GSH) inside cells (1-10 mM) compared to the extracellular fluid (~2-20 μM) provides a specific trigger for drug release.
[1]Conceptual Drug Delivery Mechanism
Caption: Disulfide-mediated drug release in the intracellular environment.
An amphiphilic block copolymer containing a degradable polyolefin segment can self-assemble into core-shell nanostructures in an aqueous solution, encapsulating hydrophobic drugs within the core. Once these nanocarriers are taken up by cells, the intracellular GSH cleaves the disulfide bonds, leading to the disassembly of the carrier and the release of the therapeutic payload directly at the site of action. This targeted release mechanism can enhance therapeutic efficacy while minimizing off-target side effects.
References
- 1. Disulfide-containing Macromolecules for Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis strategies for disulfide bond-containing polymer-based drug delivery system for reduction-responsive controlled release [journal.hep.com.cn]
- 3. mdpi.com [mdpi.com]
- 4. Degradable polyolefins prepared by integration of disulfides into metathesis polymerizations with 3,6-dihydro-1,2-dithiine - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Degradable Polyolefins Bearing Disulfide Units via Metathesis Copolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Dimethyl 4,4'-disulfanediyldibenzoate in Dynamic Covalent Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Dimethyl 4,4'-disulfanediyldibenzoate, a key building block in the field of dynamic covalent chemistry (DCC). Its symmetrical aromatic disulfide structure allows for the creation of reversible covalent bonds, enabling the development of advanced materials with properties such as self-healing, recyclability, and stimulus-responsiveness for applications in materials science and drug delivery.
Compound Overview
Compound Name: this compound Alternative Names: Bis(4-carbomethoxyphenyl) disulfide, 4,4'-Dithiodibenzoic acid dimethyl ester CAS Number: 35190-68-2 Molecular Formula: C₁₆H₁₄O₄S₂ Molecular Weight: 334.41 g/mol Structure:
Key Features for Dynamic Covalent Chemistry:
-
Reversible Disulfide Bond: The disulfide (S-S) bond can be reversibly cleaved and reformed through thiol-disulfide exchange reactions. This dynamic nature is the foundation of its use in DCC.
-
Aromatic Scaffolding: The phenyl rings provide rigidity and potential for π-π stacking interactions within polymeric structures.
-
Ester Functionality: The methyl ester groups offer sites for further chemical modification or can be hydrolyzed to carboxylic acids to modulate solubility and introduce hydrogen bonding capabilities.
Application Notes
Self-Healing and Recyclable Polymers
This compound can be employed as a cross-linker to create dynamic polymer networks.[1][2] These materials exhibit self-healing properties at room temperature without the need for external stimuli.[2] The underlying principle is the inherent ability of the aromatic disulfide bonds to undergo exchange reactions, allowing the polymer network to reorganize and repair damage.
The low dissociation energy of aromatic disulfide bonds facilitates the preferential cleavage of these crosslinks under stress.[3] The subsequent reformation of these bonds restores the material's integrity. This dynamic behavior also allows for the material to be reprocessed and recycled by applying heat or other stimuli to induce a more global network rearrangement. Materials incorporating aromatic disulfide cross-linkers have demonstrated transparency, recyclability, and reprocessability.[2]
Logical Workflow for Developing Self-Healing Polymers
Redox-Responsive Drug Delivery Systems
The disulfide bond in this compound is susceptible to cleavage in a reducing environment, such as that found inside cells due to the high concentration of glutathione (GSH). This property makes it an excellent candidate for constructing redox-responsive drug delivery systems.
Polymers or nanoparticles incorporating this disulfide linker can encapsulate therapeutic agents. In the oxidizing environment of the bloodstream, the disulfide bond remains stable, keeping the drug carrier intact. Upon entering a tumor cell, the high intracellular GSH concentration triggers the cleavage of the disulfide bonds, leading to the disassembly of the carrier and the targeted release of the encapsulated drug. This targeted release mechanism can enhance the therapeutic efficacy of anticancer drugs while minimizing systemic toxicity.
Signaling Pathway for Redox-Responsive Drug Release
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dimethyl 4,4'-disulfanediyldibenzoate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Dimethyl 4,4'-disulfanediyldibenzoate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction yields.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, which is typically a two-step process: the synthesis of the precursor, Methyl 4-Mercaptobenzoate, followed by its oxidative coupling to the final disulfide product.
Step 1: Synthesis of Methyl 4-Mercaptobenzoate
| Question/Issue | Possible Cause(s) | Troubleshooting Suggestion(s) |
| Low yield of Methyl 4-Mercaptobenzoate (Reported yield is ~38%) [1] | Incomplete esterification of 4-Mercaptobenzoic acid. | - Ensure the methanol is anhydrous. Water can inhibit the Fischer esterification. - Increase the reaction time beyond 16 hours if starting material is still present (monitor by TLC). - Use a larger excess of methanol. - Ensure the catalytic amount of sulfuric acid is sufficient and fresh. |
| Loss of product during workup. | - Be cautious during the sodium bicarbonate wash to avoid hydrolysis of the ester. Perform the wash quickly and with a cold solution. - Ensure complete extraction from the aqueous layer by performing multiple extractions with ethyl acetate. | |
| Presence of unreacted 4-Mercaptobenzoic acid in the product | Incomplete reaction. | - See suggestions for "Low yield". - Purify the crude product using column chromatography (silica gel, with a non-polar eluent system like hexane/ethyl acetate). |
| Product appears oily and does not solidify | Presence of impurities. | - Purify by column chromatography. - Attempt to crystallize the product from a suitable solvent system (e.g., hexane). |
Step 2: Oxidation of Methyl 4-Mercaptobenzoate to this compound
| Question/Issue | Possible Cause(s) | Troubleshooting Suggestion(s) |
| Incomplete oxidation to the disulfide | Insufficient oxidizing agent. | - Increase the stoichiometry of the oxidizing agent (e.g., iodine, hydrogen peroxide). - Monitor the reaction by TLC until the starting thiol is completely consumed. |
| Reaction conditions not optimal. | - For air oxidation, ensure adequate aeration of the reaction mixture. - For chemical oxidants, ensure the reaction temperature is appropriate. Some oxidations may require gentle heating. | |
| Formation of over-oxidized byproducts (e.g., sulfonic acids) | Use of harsh oxidizing agents or prolonged reaction times. | - Use milder oxidizing agents like iodine or air. - Carefully control the stoichiometry of the oxidant. - Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Low product yield | Inefficient oxidation. | - Explore different oxidizing agents (e.g., DMSO, copper catalysts) to find the most effective one for this substrate. - Optimize the reaction solvent and temperature. |
| Product loss during purification. | - The product is a solid with a melting point of 125-126 °C.[2] Recrystallization is a suitable purification method. Test different solvents like ethanol, methanol, or ethyl acetate/hexane mixtures to find the best conditions for high recovery. | |
| Product is difficult to purify | Presence of multiple sulfur-containing byproducts. | - If recrystallization is ineffective, column chromatography on silica gel can be used to separate the desired disulfide from other sulfur species. |
Data Presentation
Table 1: Summary of Yields for the Synthesis of this compound
| Reaction Step | Starting Material | Product | Reagents | Reported Yield | Reference |
| Step 1: Esterification | 4-Mercaptobenzoic acid | Methyl 4-Mercaptobenzoate | Methanol, Sulfuric acid | 38% | [1] |
| Step 2: Oxidation | Methyl 4-Mercaptobenzoate | This compound | Iodine, Ethanol | 86% | [3] |
Note: Yields can vary depending on the specific reaction conditions and scale.
Experimental Protocols
Step 1: Synthesis of Methyl 4-Mercaptobenzoate [1]
-
To a solution of 4-mercaptobenzoic acid (1.72 g, 11.17 mmol) in anhydrous methanol (20.0 mL), add concentrated sulfuric acid (0.43 mL).
-
Heat the reaction mixture to reflux for 16 hours.
-
After cooling to room temperature, concentrate the mixture in vacuo.
-
Dilute the residue with ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL).
-
Separate the organic phase, dry it over anhydrous magnesium sulfate, and concentrate in vacuo to yield the product.
Step 2: Synthesis of this compound (Oxidation of Methyl 4-Mercaptobenzoate) [3]
-
Dissolve Methyl 4-Mercaptobenzoate in ethanol.
-
Add a solution of iodine in ethanol dropwise to the thiol solution with stirring.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain this compound as a solid.
Visualizations
Caption: Overall synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
Caption: Key parameters influencing yield and purity.
References
Technical Support Center: Purification of Dimethyl 4,4'-disulfanediyldibenzoate by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Dimethyl 4,4'-disulfanediyldibenzoate by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of purifying this compound by recrystallization?
A1: Recrystallization is a purification technique for solid organic compounds. The principle relies on the difference in solubility of the desired compound and its impurities in a selected solvent at different temperatures. Ideally, this compound should be highly soluble in a hot solvent and have low solubility in the same solvent when it is cold. Impurities, on the other hand, should either be highly soluble in the cold solvent or insoluble in the hot solvent. As a hot, saturated solution of the crude compound cools, the solubility of this compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent (mother liquor).
Q2: How do I select a suitable solvent for the recrystallization of this compound?
A2: The ideal solvent for recrystallizing this compound should meet the following criteria:
-
It should not react with the compound.
-
It should dissolve the compound well at its boiling point but poorly at room temperature or below.
-
Impurities should be either very soluble or insoluble in the solvent at all temperatures.
-
The solvent should have a boiling point below the melting point of this compound (approximately 116-126°C) to prevent the compound from "oiling out".
-
It should be volatile enough to be easily removed from the purified crystals.
Based on the structure of this compound (an aromatic ester with a disulfide linkage), suitable solvents are likely to be of intermediate polarity. A good starting point is to test small quantities of the crude product with solvents like ethanol, ethyl acetate, toluene, or a mixed solvent system such as ethanol/water or toluene/hexane.[1][2]
Q3: What are the key steps in a typical recrystallization procedure for this compound?
A3: A general procedure for recrystallization involves the following steps:
-
Solvent Selection: Choose an appropriate solvent by testing the solubility of a small amount of the crude product in various solvents.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal, filter the hot solution to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature, and then in an ice bath to promote crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals to remove any residual solvent.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used. - The solution is supersaturated. | - Boil off some of the solvent to increase the concentration of the solute and then allow it to cool again.[3][4] - Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid.[5] - Add a "seed crystal" of pure this compound to the solution.[3] |
| "Oiling out" occurs (a liquid separates instead of crystals). | - The melting point of the compound is lower than the boiling point of the solvent. - The solution is cooling too rapidly. - The compound is significantly impure. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[3] - Consider using a lower-boiling point solvent or a mixed solvent system. |
| Low yield of purified crystals. | - Too much solvent was used, leaving a significant amount of the product in the mother liquor. - Premature crystallization occurred during hot filtration. - The crystals were washed with too much cold solvent. | - Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. - Ensure the funnel and receiving flask are pre-heated before hot filtration. Use a slight excess of solvent to prevent premature crystallization and then evaporate the excess. - Use a minimal amount of ice-cold solvent for washing the crystals. |
| The purified crystals are colored. | - Colored impurities were not completely removed. | - Redissolve the crystals in a suitable hot solvent, add a small amount of activated charcoal, boil for a few minutes, perform a hot filtration, and then recrystallize. |
| Crystals form too quickly. | - The solution was cooled too rapidly. | - Rapid crystallization can trap impurities.[4] Reheat the solution, add a small amount of extra solvent, and allow it to cool more slowly at room temperature before placing it in an ice bath.[4] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is a general protocol that should be optimized for this compound based on small-scale trials to determine the best solvent.
1. Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of crude this compound into several test tubes.
-
Add a few drops of a different potential solvent (e.g., ethanol, ethyl acetate, toluene) to each test tube at room temperature. Observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath. Add the solvent dropwise until the solid just dissolves.
-
Allow the test tube to cool to room temperature and then place it in an ice bath. The ideal solvent will show poor solubility at low temperatures and good solubility at high temperatures, resulting in the formation of crystals upon cooling.
2. Recrystallization Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add a small amount of the selected solvent and bring the mixture to a boil on a hot plate with gentle swirling. c. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent. d. If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Reheat the solution to boiling for a few minutes. e. If charcoal or other solid impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. f. Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. g. Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation. h. Collect the crystals by vacuum filtration using a Büchner funnel. i. Wash the crystals with a small amount of ice-cold solvent. j. Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. Further drying can be done in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₄O₄S₂ |
| Molecular Weight | 334.41 g/mol |
| Melting Point | 116-126 °C (range from different sources) |
| Appearance | Solid |
Table 2: Suggested Solvents for Recrystallization Trials
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar | 78 | A common solvent for recrystallizing esters.[2] A mixed system with water can be effective. |
| Ethyl Acetate | Intermediate | 77 | Often a good choice for compounds with ester functional groups.[1] |
| Toluene | Non-polar | 111 | Suitable for aromatic compounds.[2] Its boiling point is close to the melting point of the target compound, so care must be taken to avoid oiling out. |
| Acetone | Polar aprotic | 56 | Can be a good solvent, often used in a mixed system with a non-polar solvent like hexane.[1] |
| Ethanol/Water | Mixed (Polar) | Variable | A mixed solvent system can be fine-tuned to achieve optimal solubility differences. |
| Toluene/Hexane | Mixed (Non-polar) | Variable | Useful for less polar compounds, where toluene is the "good" solvent and hexane is the "poor" solvent. |
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Step-by-step experimental workflow for the purification by recrystallization.
References
Troubleshooting incomplete disulfide bond cleavage
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete disulfide bond cleavage in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of incomplete disulfide bond cleavage?
Incomplete cleavage of disulfide bonds is a frequent issue that can stem from several factors:
-
Insufficient Reducing Agent : The concentration of the reducing agent (like DTT or TCEP) may be too low to reduce all disulfide bonds present in the sample, especially for highly concentrated protein solutions.[1]
-
Reagent Degradation : Reducing agents, particularly DTT, are susceptible to oxidation and have a limited shelf life in solution.[1] Using degraded reagents will lead to inefficient reduction.
-
Suboptimal Reaction Conditions : The efficiency of reduction is highly dependent on pH, temperature, and incubation time. For instance, the reducing power of DTT is limited to a pH above 7.[1][2]
-
Inaccessibility of Disulfide Bonds : Disulfide bonds buried within the protein's three-dimensional structure may be sterically hindered and inaccessible to the reducing agent.[3] This is common in complex, multi-domain proteins or antibodies.[4]
-
Disulfide Scrambling : The presence of free thiol groups can lead to the incorrect reformation of disulfide bonds, especially under neutral to alkaline conditions, giving the appearance of incomplete reduction.[3]
Q2: My disulfide bonds are not reducing completely. How can I optimize the reaction?
If you are observing incomplete reduction, consider the following optimization steps:
-
Increase Reducing Agent Concentration : Ensure a sufficient molar excess of the reducing agent over the cysteine residues. For challenging reductions, DTT concentrations of 50-100 mM are often used.[1]
-
Use Fresh Reagents : Always prepare fresh solutions of reducing agents, especially DTT, immediately before use to ensure maximum activity.[1]
-
Optimize Reaction Conditions : Adjust the pH, temperature, and incubation time. DTT is most effective at a pH between 7.5 and 8.5.[3] Increasing the temperature (e.g., to 37°C or 56°C) or extending the incubation time can significantly improve reduction efficiency.[1][5][6]
-
Add a Denaturant : To expose buried disulfide bonds, include a denaturant like 6-8 M urea or guanidinium hydrochloride (Gdn-HCl) in your reduction buffer.[3] This unfolds the protein, making the bonds accessible.
-
Choose the Right Reducing Agent : TCEP is generally more powerful, stable, and effective over a wider pH range (1.5-8.5) than DTT.[2][7] Consider switching to TCEP if DTT is ineffective.
Q3: What are the main differences between DTT and TCEP for disulfide bond reduction?
Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are the most common reducing agents, but they have distinct properties that make them suitable for different applications.
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Mechanism | Thiol-disulfide exchange; reversible reaction.[8] | Nucleophilic substitution; irreversible reaction.[9] |
| Potency | Strong reducing agent.[8] | More powerful and faster-acting reducing agent.[2][7] |
| Optimal pH | Effective at pH > 7, optimal around 7.5-8.5.[2][3] | Effective over a wide pH range (1.5 - 8.5).[2][7] |
| Stability | Prone to air oxidation; solutions are not stable.[1][10] | More resistant to air oxidation; solutions are more stable.[2] |
| Odor | Strong, unpleasant sulfur smell. | Odorless.[2] |
| Compatibility | Interferes with maleimide chemistry.[9][10] | Compatible with maleimide chemistry.[2] |
| IMAC | Reduces Ni2+ ions used in Immobilized Metal Affinity Chromatography. | Does not reduce metals, compatible with IMAC.[2] |
Q4: My protein is aggregating after I add the reducing agent. What can I do to prevent this?
Protein aggregation upon reduction is typically caused by the exposure of hydrophobic regions as the protein unfolds. Here are some strategies to mitigate this issue:
-
Include Denaturants or Solubilizing Agents : Performing the reduction in the presence of urea or guanidinium-HCl can keep the unfolded protein soluble.
-
Control the Reduction Rate : A slower, more controlled reduction can sometimes prevent aggregation. This can be achieved by using a lower concentration of the reducing agent or performing the reaction at a lower temperature (e.g., on ice or at 4°C).[1]
-
Optimize Buffer Conditions : Ensure the pH of your buffer is not close to the isoelectric point (pI) of your protein, as this can minimize solubility. Adding detergents or other stabilizing excipients may also help.
Q5: How can I quantitatively confirm that all disulfide bonds have been cleaved?
Verifying complete reduction is a critical step. The most common method is the Ellman's assay, which quantifies free thiol (-SH) groups.
Principle of Ellman's Assay : This colorimetric assay uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with free thiol groups to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB). The amount of TNB generated is measured spectrophotometrically at 412 nm and is directly proportional to the concentration of free thiols.[11][12]
To confirm complete reduction, you would:
-
Measure the baseline free thiol content in your native (non-reduced) protein sample.
-
Reduce the protein using your chosen protocol.
-
Perform the Ellman's assay on the reduced sample to measure the total thiol content.
-
Compare the result to the theoretical maximum number of cysteines in your protein. A match indicates complete reduction.
Other methods to detect free thiols include fluorescence spectroscopy and mass spectrometry.[13]
Experimental Protocols & Workflows
General Workflow for Disulfide Bond Reduction and Alkylation
This workflow is essential for preparing protein samples for analyses like mass spectrometry or SDS-PAGE, preventing the re-formation of disulfide bonds after reduction.
Caption: General workflow for protein reduction and alkylation.
Troubleshooting Logic for Incomplete Reduction
Use this decision tree to diagnose the root cause of incomplete disulfide cleavage.
Caption: Troubleshooting decision tree for incomplete reduction.
Protocol: Standard Reduction and Alkylation for Mass Spectrometry
This protocol is a common starting point for preparing protein samples for subsequent enzymatic digestion and LC-MS/MS analysis.
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate).
-
Denaturation Buffer: 8 M Urea or 6 M Guanidinium-HCl.
-
Reducing Agent Stock: 200 mM DTT in water (prepare fresh).
-
Alkylation Reagent Stock: 500 mM Iodoacetamide (IAA) in water (prepare fresh, protect from light).
-
Quenching Solution: 200 mM DTT in water.
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0.
Procedure:
-
Denaturation : To your protein sample, add Denaturation Buffer to a final concentration of 6 M Urea or 4 M Gdn-HCl.
-
Reduction : Add the 200 mM DTT stock solution to a final concentration of 10 mM. Vortex briefly. Incubate the sample for 1 hour at 37°C.[3]
-
Alkylation : Cool the sample to room temperature. Add the 500 mM IAA stock solution to a final concentration of 25 mM (a ~2.5-fold molar excess over DTT). Vortex briefly. Incubate in the dark at room temperature for 30-45 minutes.[1][3]
-
Quenching : Quench the excess, unreacted IAA by adding DTT to an additional final concentration of 10 mM. Incubate for 15 minutes.
-
Buffer Exchange : Remove the denaturant and excess reagents, which can interfere with subsequent steps like trypsin digestion. Dilute the sample at least 5-fold with Digestion Buffer to reduce the urea concentration to below 1 M.[3] Alternatively, use a desalting column or dialysis.
-
The sample is now reduced, alkylated, and ready for enzymatic digestion.
Protocol: Quantification of Free Thiols using Ellman's Assay
Materials:
-
Phosphate Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
DTNB (Ellman's Reagent) Solution: 4 mg/mL DTNB in the Phosphate Buffer.
-
Cysteine standards for generating a standard curve.
-
Protein sample (both native and reduced forms).
Procedure:
-
Prepare Standard Curve : Prepare a series of known concentrations of cysteine in the Phosphate Buffer.
-
Set up Reaction : In a 96-well plate or cuvettes, add a suitable volume of your sample (or standard) to the Phosphate Buffer. A final protein concentration of 0.1-1.0 mg/mL is often a good starting point.
-
Initiate Reaction : Add the DTNB solution to each well/cuvette and mix. The final volume might be 200 µL for a plate or 1 mL for a cuvette.[12]
-
Incubate : Incubate the reaction for 15 minutes at room temperature.
-
Measure Absorbance : Read the absorbance at 412 nm using a spectrophotometer.[12]
-
Calculate Thiol Concentration :
-
Plot the absorbance of the cysteine standards versus their concentration to generate a standard curve.
-
Use the standard curve to determine the thiol concentration in your protein samples.
-
Alternatively, use the molar extinction coefficient of TNB, which is 13,600 M⁻¹cm⁻¹, to calculate the concentration directly using the Beer-Lambert law (A = εcl).[12]
-
References
- 1. benchchem.com [benchchem.com]
- 2. agscientific.com [agscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchers.mq.edu.au [researchers.mq.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. goldbio.com [goldbio.com]
- 10. mstechno.co.jp [mstechno.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 13. Detection of Free Thiol Content | MtoZ Biolabs [mtoz-biolabs.com]
Preventing side reactions during Dimethyl 4,4'-disulfanediyldibenzoate synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in preventing and resolving side reactions during the synthesis of Dimethyl 4,4'-disulfanediyldibenzoate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is incomplete, and I still have a significant amount of the starting material, Methyl 4-mercaptobenzoate. What could be the cause?
A1: Incomplete conversion is a common issue that can stem from several factors:
-
Insufficient Oxidant: The stoichiometry of the oxidant to the thiol is critical. Ensure you are using an adequate amount of the oxidizing agent. For many protocols, a slight excess of the oxidant may be necessary to drive the reaction to completion.
-
Low Reaction Temperature: Some oxidation reactions require a specific temperature to proceed at an optimal rate. If the reaction is sluggish, consider a moderate increase in temperature, while carefully monitoring for the formation of side products.
-
Poor Catalyst Activity: If you are employing a catalytic method (e.g., using an iodide salt), ensure the catalyst is active and not poisoned. The presence of impurities in the starting material or solvent can sometimes deactivate the catalyst.
-
Reaction Time: The reaction may simply require more time to reach completion. Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Q2: I've observed the formation of highly polar impurities that are difficult to remove. What are these byproducts and how can I avoid them?
A2: The most likely polar byproducts are over-oxidized species of the starting thiol. The thiol group (-SH) is susceptible to over-oxidation, particularly in the presence of strong oxidizing agents or harsh reaction conditions. This process can lead to the formation of sulfinic acids (-SO₂H) and, irreversibly, sulfonic acids (-SO₃H).
To prevent the formation of these byproducts:
-
Use Mild Oxidizing Agents: Opt for milder and more selective oxidizing agents. Several methods are known to be effective for the clean conversion of thiols to disulfides with minimal over-oxidation.[1][2]
-
Control Reaction Temperature: Avoid excessive heating, as this can promote over-oxidation. Many selective thiol-to-disulfide oxidations can be performed at room temperature.
-
Careful Addition of Oxidant: Add the oxidizing agent portion-wise or as a dilute solution to maintain a low concentration in the reaction mixture at any given time. This can help to temper the reaction's exothermicity and reduce the likelihood of over-oxidation.
-
Inert Atmosphere: While the primary side reaction is over-oxidation by the added reagent, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions mediated by atmospheric oxygen.[3]
Q3: My purified product has a lower-than-expected yield. What are the potential causes of product loss?
A3: Low yields can result from issues in both the reaction and the work-up/purification stages:
-
Incomplete Reaction: As discussed in Q1, if the reaction does not go to completion, the yield of the desired product will be inherently lower.
-
Side Reactions: The formation of byproducts, particularly over-oxidized species, consumes the starting material and reduces the theoretical maximum yield of the disulfide.
-
Work-up Losses: The product may be partially lost during the work-up procedure. For example, if the product has some solubility in the aqueous phase during an extraction, it can be lost. Ensure proper phase separation and consider back-extracting the aqueous layer with the organic solvent.
-
Purification Losses: During purification by column chromatography or recrystallization, some product loss is inevitable. Optimize your purification technique to maximize recovery. For recrystallization, choose a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures.
Q4: How do I effectively purify the final product, this compound?
A4: The purification strategy will depend on the impurities present.
-
From Unreacted Thiol: If the main impurity is the starting material, Methyl 4-mercaptobenzoate, purification can often be achieved by recrystallization. The disulfide is typically less soluble than the corresponding thiol in common organic solvents. Alternatively, column chromatography on silica gel can be effective.
-
From Polar Byproducts: If over-oxidized byproducts are present, a simple aqueous wash during the work-up can help remove these highly polar species. If they persist, column chromatography is the most effective method for their removal.
-
General Procedure: A general approach involves quenching the reaction, extracting the product into an organic solvent, washing the organic layer with water and brine, drying it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and then purifying by either recrystallization or column chromatography.
Data Presentation
The choice of oxidizing agent is crucial for a successful synthesis. Below is a comparison of common methods used for the oxidation of aryl thiols to disulfides.
| Oxidation Method | Oxidizing Agent | Catalyst | Typical Reaction Time | Typical Yield | Key Advantages & Considerations |
| DMSO-Mediated | Dimethyl sulfoxide (DMSO) | Dichlorodioxomolybdenum(VI) | 5-30 minutes | >95% | Fast, mild conditions, and high purity. The catalyst is stable and easy to handle.[4] |
| Hydrogen Peroxide | 30% Hydrogen Peroxide (H₂O₂) | Iodide ion (e.g., NaI) or Iodine (I₂) | 30 minutes | ~99% | Environmentally friendly ("green") method with readily available and inexpensive reagents.[5][6] |
| Iodine-Catalyzed Aerobic | Oxygen (from air) | Iodine (I₂) | 4 hours | >66-98% | Sustainable method using oxygen as the terminal oxidant. Requires slightly elevated temperatures (e.g., 70 °C).[7][8] |
| Solid-State Oxidation | Sodium periodate (NaIO₄) | None | 2 minutes | High | Extremely fast and efficient solid-state method, avoiding the use of solvents.[1] |
Experimental Protocols
Below are detailed experimental protocols for the synthesis and purification of this compound.
Protocol 1: Synthesis via Hydrogen Peroxide/Iodide Catalysis
This protocol is adapted from a general method for the mild and environmentally benign oxidation of thiols.[5][6]
-
Dissolve Starting Material: In a round-bottom flask, dissolve Methyl 4-mercaptobenzoate (1 equivalent) in a suitable solvent such as ethyl acetate.
-
Add Catalyst: To the solution, add a catalytic amount of sodium iodide (NaI) (e.g., 0.1 equivalents).
-
Add Oxidant: While stirring at room temperature, slowly add 30% aqueous hydrogen peroxide (H₂O₂) (approximately 1.1 equivalents) dropwise to the mixture.
-
Monitor Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 1:4 ethyl acetate:hexanes eluent). The reaction is typically complete within 30 minutes.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash it with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine/peroxide. Subsequently, wash with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolve Crude Product: Transfer the crude this compound to a flask and add a minimal amount of a suitable hot solvent (e.g., ethanol or an ethyl acetate/hexanes mixture) to dissolve the solid completely.
-
Cool to Crystallize: Slowly cool the solution to room temperature, and then further cool it in an ice bath to induce crystallization.
-
Isolate Crystals: Collect the precipitated crystals by vacuum filtration.
-
Wash and Dry: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum to obtain the pure product.
Visualizations
Main Synthetic Pathway
Caption: Synthetic route from Methyl 4-mercaptobenzoate to the target disulfide.
Over-oxidation Side Reaction Pathway
References
- 1. Fast and Highly Efficient Solid State Oxidation of Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Simple and Selective Oxidation of Thiols to Disulfides with Dimethylsulfoxide Catalyzed by Dichlorodioxomolybdenum(VI) [organic-chemistry.org]
- 5. A Mild and Environmentally Benign Oxidation of Thiols to Disulfides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Application of Iodine as a Catalyst in Aerobic Oxidations: A Sustainable Approach for Thiol Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of Iodine as a Catalyst in Aerobic Oxidations: A Sustainable Approach for Thiol Oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues with Dimethyl 4,4'-disulfanediyldibenzoate
Welcome to the technical support center for Dimethyl 4,4'-disulfanediyldibenzoate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly solubility issues, encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
A1: this compound is a white solid compound. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄O₄S₂ | [1] |
| Molecular Weight | 334.42 g/mol | |
| Melting Point | 116-119 °C | |
| Appearance | White Solid | |
| Purity | ≥97% | |
| CAS Number | 35190-68-2 | [1] |
Q2: How should I store this compound?
A2: For optimal stability, it is recommended to store the compound sealed in a dry environment at 0-5°C.
Q3: What is the expected solubility of this compound?
Q4: I am observing precipitation when diluting my stock solution into an aqueous buffer for a biological assay. What should I do?
A4: Precipitation upon dilution into aqueous media is a common issue with poorly soluble compounds. Please refer to our Troubleshooting Guide below for a systematic approach to resolving this problem.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a step-by-step approach to troubleshoot and resolve solubility challenges with this compound during experimental workflows.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the standard procedure for preparing a concentrated stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the required mass:
-
For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 334.42 g/mol * (1000 mg / 1 g) = 3.3442 mg
-
-
-
Weigh the compound:
-
Accurately weigh approximately 3.34 mg of this compound and place it into a clean, dry vial. Record the exact weight.
-
-
Add solvent:
-
Based on the actual weight, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (mL) = [Mass (mg) / 334.42 ( g/mol )] / 10 (mmol/L)
-
Add the calculated volume of DMSO to the vial.
-
-
Dissolution:
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.
-
If dissolution is slow, gentle warming (to no more than 37°C) or brief sonication can be applied.
-
-
Storage:
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Serial Dilution for In Vitro Assays
This protocol outlines the preparation of working solutions from a concentrated stock for use in cellular or biochemical assays.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous assay buffer (e.g., PBS, DMEM)
-
Sterile microcentrifuge tubes or 96-well plates
Procedure:
-
Intermediate Dilution (Optional but Recommended):
-
Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, a 1:10 dilution to 1 mM. This reduces the amount of DMSO carried into the final assay medium.
-
-
Final Dilution:
-
Perform the final dilution by adding a small volume of the stock or intermediate solution to the aqueous assay buffer.
-
Important: Add the DMSO solution to the aqueous buffer while vortexing or mixing to facilitate rapid dispersion and minimize precipitation. Do not add the aqueous buffer to the concentrated DMSO stock.
-
-
Example Dilution Series (for a final assay volume of 100 µL):
-
To achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%:
-
Add 0.1 µL of the 10 mM stock solution to 99.9 µL of assay buffer.
-
-
It is often more practical to create a 2X or 10X working solution in the assay buffer and then add an equal volume or 1/9th volume to the cells or protein solution.
-
-
Solvent Control:
-
Always prepare a vehicle control containing the same final concentration of DMSO (or other co-solvents) as the highest concentration of the test compound to account for any solvent effects on the assay.
-
References
Technical Support Center: Optimizing Disulfide Exchange with Dimethyl 4,4'-disulfanediyldibenzoate
Welcome to the technical support center for optimizing reaction conditions for disulfide exchange with Dimethyl 4,4'-disulfanediyldibenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and refining their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of disulfide exchange with this compound?
The reaction proceeds via a nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of the disulfide bond in this compound. This forms a transient, unstable trisulfide-like transition state. Subsequently, the disulfide bond is cleaved, resulting in the formation of a new, unsymmetrical disulfide and the release of a 4-(methoxycarbonyl)benzenethiolate anion. The reaction is reversible and will proceed until equilibrium is reached.
Q2: Why is my disulfide exchange reaction with this compound slow or incomplete?
Several factors can contribute to a slow or incomplete reaction. A primary reason is a suboptimal pH, which affects the concentration of the reactive thiolate species. Other factors include low reactant concentrations, the absence of a suitable catalyst, and steric hindrance from the thiol reactant.
Q3: How does pH affect the disulfide exchange reaction?
The kinetics of thiol-disulfide interchange reactions are highly pH-dependent. The reactive species is the thiolate anion (RS⁻), not the protonated thiol (RSH). Therefore, the reaction rate generally increases with higher pH as the concentration of the more nucleophilic thiolate increases. For most aliphatic thiols, a pH range of 8-9 is often optimal. However, excessively high pH can promote side reactions, including disulfide scrambling.
Q4: Can I use a catalyst to speed up the reaction?
Yes, certain catalysts can accelerate the disulfide exchange. Tertiary amines can act as internal catalysts.[1] Additionally, selenols are known to be highly efficient catalysts for thiol-disulfide exchange reactions due to the lower pKa and higher nucleophilicity of the corresponding selenolate anion.
Q5: What are common side products in this reaction?
The most common side products are symmetrical disulfides formed from the starting thiol and the product thiol. This phenomenon, known as disulfide scrambling, can be more pronounced at higher pH. In addition to scrambling, if the reaction is performed in the presence of oxidizing agents, over-oxidation of thiols to sulfinic or sulfonic acids can occur.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Suboptimal pH: The concentration of the reactive thiolate anion is too low. | - Increase the pH of the reaction mixture to a range of 8-9. - Monitor the pH throughout the reaction and adjust as necessary. |
| Low Reactant Concentration: Insufficient concentration of either the thiol or this compound. | - Increase the concentration of the limiting reagent. - Be cautious that higher concentrations might increase the rate of side reactions. | |
| Steric Hindrance: The thiol reactant is sterically bulky, hindering its approach to the disulfide bond. | - Increase the reaction temperature to overcome the activation energy barrier. - Consider using a less sterically hindered thiol if possible. | |
| Formation of Multiple Products (Disulfide Scrambling) | High pH: While a higher pH increases the reaction rate, it can also promote scrambling. | - Optimize the pH by testing a range (e.g., 7.5, 8.0, 8.5, 9.0) to find a balance between reaction rate and selectivity. |
| Elevated Temperature: High temperatures can provide enough energy for undesired exchange reactions. | - Perform the reaction at a lower temperature (e.g., room temperature or 4°C) to favor the thermodynamically more stable product. | |
| Product Degradation | Oxidation: The thiol product may be susceptible to oxidation, especially in the presence of air. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Degas all solvents prior to use. |
Experimental Protocols
General Protocol for Disulfide Exchange with this compound
This protocol provides a starting point for the optimization of the disulfide exchange reaction.
Materials:
-
This compound
-
Thiol reactant (e.g., an alkyl or aryl thiol)
-
Buffer solution (e.g., 0.1 M phosphate buffer or 0.1 M Tris buffer)
-
Base for pH adjustment (e.g., 1 M NaOH)
-
Acid for quenching (e.g., 1 M HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound in the chosen buffer solution to a final concentration of 10-50 mM.
-
pH Adjustment: Adjust the pH of the solution to the desired value (starting with pH 8.0) using the base solution.
-
Reactant Addition: Add the thiol reactant to the solution. The molar ratio of thiol to disulfide can be varied, with a common starting point being a 1:1 or 1.2:1 ratio.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by a suitable technique such as HPLC or LC-MS.
-
Quenching and Extraction: Once the reaction has reached completion or the desired conversion, quench the reaction by acidifying the mixture with the acid solution. Extract the product with an organic solvent.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.
Protocol for Monitoring Reaction Progress by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column.
Mobile Phase:
-
A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is a common starting point. The gradient will need to be optimized based on the polarity of the reactants and products.
Procedure:
-
Prepare standards of this compound, the thiol reactant, and, if available, the expected product.
-
At each time point, withdraw a small aliquot from the reaction mixture and quench it immediately in a solution that stops the reaction (e.g., by lowering the pH significantly).
-
Inject the quenched sample into the HPLC system.
-
Monitor the disappearance of the starting materials and the appearance of the product by integrating the corresponding peak areas at a suitable wavelength (e.g., 254 nm).
Data Presentation for Optimization
To systematically optimize the reaction conditions, a design of experiments (DoE) approach is recommended. The following tables outline key parameters to vary.
Table 1: Optimization of Reaction pH
| Run | pH | Temperature (°C) | Thiol:Disulfide Ratio | Initial [Disulfide] (mM) | Reaction Time (h) | Yield (%) |
| 1 | 7.5 | 25 | 1.2:1 | 20 | 24 | |
| 2 | 8.0 | 25 | 1.2:1 | 20 | 24 | |
| 3 | 8.5 | 25 | 1.2:1 | 20 | 24 | |
| 4 | 9.0 | 25 | 1.2:1 | 20 | 24 |
Table 2: Optimization of Reactant Ratio and Concentration
| Run | pH | Temperature (°C) | Thiol:Disulfide Ratio | Initial [Disulfide] (mM) | Reaction Time (h) | Yield (%) |
| 1 | 8.0 | 25 | 1:1 | 10 | 24 | |
| 2 | 8.0 | 25 | 1.2:1 | 10 | 24 | |
| 3 | 8.0 | 25 | 1.5:1 | 10 | 24 | |
| 4 | 8.0 | 25 | 1.2:1 | 20 | 24 | |
| 5 | 8.0 | 25 | 1.2:1 | 50 | 24 |
Visualizations
Caption: Mechanism of thiol-disulfide exchange with this compound.
Caption: General workflow for optimizing disulfide exchange reactions.
References
Technical Support Center: Characterization of Impurities in Dimethyl 4,4'-disulfanediyldibenzoate Synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities during the synthesis of Dimethyl 4,4'-disulfanediyldibenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most frequently observed impurities include unreacted starting material (Methyl 4-mercaptobenzoate), over-oxidized byproducts such as the corresponding sulfonic acid, and polysulfide species (compounds with more than two sulfur atoms in the bridge). The presence and proportion of these impurities can be influenced by reaction conditions such as temperature, reaction time, and the oxidizing agent used.
Q2: How can I effectively monitor the progress of the reaction to minimize impurity formation?
A2: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring reaction progress. A typical method involves taking aliquots from the reaction mixture at regular intervals and analyzing them to track the consumption of the starting material and the formation of the desired product. This allows for timely quenching of the reaction to prevent the formation of over-oxidized byproducts.
Q3: What are the recommended methods for the purification of this compound?
A3: The primary method for purifying this compound is recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexanes. For removing polar impurities like sulfonic acids, column chromatography on silica gel may be necessary. The choice of eluent can be optimized using TLC analysis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and provides actionable solutions.
Problem: Low Yield of the Final Product
-
Possible Cause 1: Incomplete Reaction. The reaction may not have gone to completion, leaving a significant amount of starting material.
-
Solution: Monitor the reaction using TLC or HPLC until the starting material spot/peak is minimal. Consider extending the reaction time or slightly increasing the temperature, but be cautious of byproduct formation.
-
-
Possible Cause 2: Suboptimal Stoichiometry. Incorrect molar ratios of reactants or oxidizing agents can lead to reduced yield.
-
Solution: Carefully verify the stoichiometry of all reagents. A slight excess of the oxidizing agent can sometimes drive the reaction to completion, but a large excess can lead to over-oxidation.
-
-
Possible Cause 3: Product Loss During Work-up. The product may be lost during extraction or purification steps.
-
Solution: Ensure the pH is appropriate during aqueous work-up to minimize the solubility of the product in the aqueous phase. When performing recrystallization, avoid using an excessive amount of solvent and ensure the cooling process is gradual to maximize crystal formation.
-
Problem: Significant Presence of Unreacted Methyl 4-mercaptobenzoate
-
Possible Cause: Insufficient Oxidizing Agent. The amount of oxidizing agent was not enough to convert all of the starting thiol.
-
Solution: Increase the equivalents of the oxidizing agent. A good starting point is a 5-10% excess. It is crucial to add the oxidant portion-wise to control the reaction rate and temperature.
-
Problem: Detection of Polysulfide Impurities
-
Possible Cause: Use of elemental sulfur or certain catalysts. Some reaction conditions can promote the formation of S-S bonds, leading to trisulfides and other polysulfides.
-
Solution: If possible, switch to an oxidant that is less prone to forming polysulfides, such as hydrogen peroxide or iodine under controlled conditions. Purification via column chromatography can help separate these closely related impurities.
-
Impurity Profile Analysis
The following table summarizes typical impurity levels detected by HPLC in a standard synthesis reaction.
| Impurity | Retention Time (min) | Typical Abundance (%) | Identification Method |
| Methyl 4-mercaptobenzoate | 4.2 | 1-5% | HPLC, GC-MS |
| Dimethyl 4,4'-trisulfanediyldibenzoate | 10.8 | < 1% | LC-MS |
| Methyl 4-(sulfinyl)benzoate | 2.5 | < 0.5% | LC-MS |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient Program: Start with 30% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 10 minutes.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-550 m/z.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane.
3. Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Frequency: 400 MHz or higher.
-
Analysis: The presence of the starting material, Methyl 4-mercaptobenzoate, can be identified by its characteristic thiol proton (-SH) peak around 3.5 ppm (this can vary and may exchange with D₂O). The product will show two distinct doublets in the aromatic region corresponding to the protons on the benzene rings.
Visual Guides
Technical Support Center: Strategies to Control Disulfide Bond Reduction
Welcome to the technical support center for controlling disulfide bond reduction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing disulfide bond cleavage during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to control the rate of disulfide bond reduction?
The rate of disulfide bond reduction can be controlled through several key strategies:
-
Chemical Control : This involves selecting an appropriate reducing agent, optimizing its concentration, and adjusting the pH of the reaction buffer. The choice between common reagents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) is critical, as they have different mechanisms and optimal reaction conditions.[1][2]
-
Physical Control : Temperature is a key factor, with higher temperatures generally accelerating the reaction rate.[1][3] In specialized single-molecule studies, mechanical force has also been shown to exponentially increase the reduction rate.[4]
-
Control of Accessibility : The structure of the protein can protect disulfide bonds from the reducing agent.[5] Using denaturants such as urea or guanidinium-HCl can unfold the protein, exposing these bonds and increasing the reduction rate.[1][6]
-
Enzymatic Control : In biological systems, enzymes like thioredoxin, protein disulfide isomerase (PDI), and gamma-interferon-inducible lysosomal thiol reductase (GILT) catalyze and control disulfide bond reduction.[7][8][9] These systems can be leveraged for specific applications.
Q2: How does the choice of reducing agent affect the reaction?
The choice between the two most common reducing agents, DTT and TCEP, significantly impacts the experiment.
-
Dithiothreitol (DTT) is a thiol-containing reductant. It reduces disulfides by a two-step thiol-disulfide exchange, forming a stable six-membered ring, which drives the reaction to completion.[10][11] Its reducing power is optimal at pH values above 7.[2] However, DTT is unstable, prone to air oxidation, and can interfere with certain downstream applications like metal-affinity chromatography.[1][12]
-
Tris(2-carboxyethyl)phosphine (TCEP) is a thiol-free reducing agent that is more stable, more powerful, and effective over a wider pH range (1.5-8.5) than DTT.[2][13][14] It reduces disulfides irreversibly and does not need to be removed before subsequent steps like alkylation with maleimides.[10][15] This makes it a preferred choice for mass spectrometry applications.[1]
Q3: What is the role of pH in controlling the rate of disulfide reduction?
pH is a critical factor, particularly for thiol-based reducing agents like DTT. The reduction mechanism involves a nucleophilic attack by the thiolate anion (-S⁻) of the reducing agent.[3][16]
-
Alkaline pH ( > 7.0) : At higher pH, the concentration of the reactive thiolate anion increases, which significantly accelerates the rate of disulfide reduction for agents like DTT.[17][18] However, alkaline conditions can also promote unwanted side reactions like disulfide scrambling.[17][19]
-
Acidic pH ( < 7.0) : In acidic conditions, free thiols remain protonated (-SH), making them less reactive and slowing down the reduction rate.[17][20] For some applications, maintaining a slightly acidic pH can prevent unwanted reduction.[19]
-
TCEP : TCEP is effective over a much broader pH range and can efficiently reduce disulfides even in acidic conditions where DTT is less effective.[2][14]
Q4: How does temperature influence the rate of reduction?
Temperature directly affects the kinetics of the reduction reaction.
-
Increased Temperature : Elevating the temperature (e.g., to 37°C or 56°C) increases the reaction rate, leading to more efficient and faster reduction.[1][3] This is often done to ensure complete reduction in a shorter time frame, for example, when preparing samples for SDS-PAGE.[1][11]
-
Lowered Temperature : Conversely, lowering the temperature slows down enzymatic reactions and chemical reduction rates.[19][21] Chilling samples is a common strategy to inhibit unwanted disulfide bond reduction during cell harvesting and purification processes.[21]
Q5: What is disulfide scrambling and how can it be prevented?
Disulfide scrambling is the rearrangement of native disulfide bonds, which occurs when free thiol groups attack existing disulfide bonds.[17] This process is accelerated at neutral to alkaline pH and at elevated temperatures.[17][22] To prevent this and ensure the protein remains in a stable, reduced state for analysis, a crucial step is performed after reduction:
-
Alkylation : This process, also known as "capping," involves covalently modifying the free sulfhydryl groups of the newly reduced cysteines.[17] Reagents like iodoacetamide (IAA) or N-ethylmaleimide (NEM) are used to block the thiols, preventing them from re-forming disulfide bonds or attacking other bonds.[1][17]
Data Presentation: Comparison of Common Reducing Agents
The selection of a reducing agent is critical for controlling the reaction. The table below summarizes the key properties of DTT and TCEP.
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Mechanism | Thiol-disulfide exchange; forms a stable cyclic disulfide.[10] | Irreversible reduction of disulfide to two thiols; forms phosphine oxide.[10][13] |
| Optimal pH Range | > 7.0[2] | 1.5 - 8.5[2][13] |
| Stability | Prone to air oxidation; solutions should be prepared fresh.[1] | Resistant to air oxidation; more stable in solution.[12][14] |
| Odor | Strong, unpleasant odor. | Odorless.[2][14] |
| Compatibility | Interferes with metal affinity chromatography (e.g., Ni-NTA).[12] Must be removed before maleimide labeling.[13] | Compatible with metal affinity chromatography.[1] Does not require removal before most sulfhydryl-reactive labeling.[2][10] |
| Common Use Cases | SDS-PAGE sample preparation, general protein reduction.[1] | Mass spectrometry, protein labeling, experiments requiring a wide pH range.[1][2] |
Troubleshooting Guides
Problem: My disulfide bonds are not reducing completely.
Incomplete reduction is a common issue that can compromise downstream analysis. Use the following guide and the decision tree below to identify and solve the problem.
-
Possible Cause 1: Insufficient Reducing Agent Concentration.
-
Solution : The concentration of the reducing agent may be too low to drive the reaction to completion. Increase the molar excess of the reducing agent relative to the disulfide bonds in your protein. For complete reduction for applications like electrophoresis, DTT concentrations of 50-100 mM are often used.[1]
-
-
Possible Cause 2: Suboptimal Reaction Conditions.
-
Possible Cause 3: Inaccessible Disulfide Bonds.
-
Possible Cause 4: Degraded Reducing Agent.
-
Solution : Reducing agents, especially DTT, can degrade over time due to oxidation.[1] Always use a freshly prepared solution of the reducing agent for consistent and effective results.
-
Problem: The reduction reaction is too fast or uncontrolled.
-
Possible Cause 1: Reaction Conditions are Too Aggressive.
-
Possible Cause 2: Reducing Agent Concentration is Too High.
-
Solution : For applications requiring partial or controlled reduction, a high excess of the reducing agent may be undesirable. Perform a titration experiment with varying concentrations of the reducing agent to determine the optimal level for your specific needs.
-
Experimental Protocols
Protocol 1: Standard Protein Reduction for SDS-PAGE
This protocol is designed for the complete denaturation and reduction of proteins prior to analysis by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Prepare DTT Stock Solution : Prepare a 1 M stock solution of DTT in deionized water. It is highly recommended to prepare this solution fresh before each use.[1] Aliquot and store at -20°C for short-term use.
-
Add DTT to Sample : To your protein sample (already in a sample buffer if desired), add the 1 M DTT stock solution to a final concentration of 50-100 mM.[1][11]
-
Incubate : Incubate the sample at 37°C or 56°C for 15-30 minutes to ensure complete reduction.[1] Room temperature incubation is also possible but may require a longer duration.
-
Load Gel : After incubation, add your SDS-PAGE loading dye (if not already present) and heat the sample according to your standard protocol before loading it onto the gel.
Protocol 2: Reduction and Alkylation for Mass Spectrometry Analysis
This protocol is optimized for preparing protein samples for mass spectrometry, ensuring complete reduction and preventing disulfide bond re-formation. TCEP and Iodoacetamide (IAA) are used.
-
Prepare Solutions :
-
Reduction Buffer : Prepare a suitable buffer, often containing a denaturant (e.g., 8 M Urea in 100 mM Tris-HCl, pH ~8.3).
-
TCEP Stock : Prepare a 500 mM stock solution of TCEP-HCl in water. Neutralize if necessary.
-
IAA Stock : Prepare a 500 mM stock solution of Iodoacetamide (IAA) in your reduction buffer. Crucially, prepare this solution fresh immediately before use and protect it from light , as IAA is light-sensitive and hydrolyzes in solution.[1]
-
-
Reduction : Add TCEP stock solution to your protein sample to a final concentration of 10 mM. Incubate at room temperature for 30-60 minutes.[1]
-
Alkylation : Add the freshly prepared IAA stock solution to a final concentration of 20-25 mM (a ~2-fold molar excess over TCEP). Incubate in the dark at room temperature for 30 minutes.[1]
-
Quench Reaction : Quench any unreacted IAA by adding DTT to a final concentration of ~20 mM.
-
Sample Cleanup : The sample is now ready for downstream processing, such as buffer exchange to remove urea, enzymatic digestion (e.g., with trypsin), and subsequent mass spectrometry analysis.[17]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. agscientific.com [agscientific.com]
- 3. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Force-dependent chemical kinetics of disulfide bond reduction observed with single-molecule techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of disulfide bond reduction in alpha-lactalbumin by dithiothreitol and molecular basis of superreactivity of the Cys6-Cys120 disulfide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic reduction of disulfide bonds in lysosomes: Characterization of a Gamma-interferon-inducible lysosomal thiol reductase (GILT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 11. broadpharm.com [broadpharm.com]
- 12. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mstechno.co.jp [mstechno.co.jp]
- 14. broadpharm.com [broadpharm.com]
- 15. researchgate.net [researchgate.net]
- 16. Disulfide (biochemistry) - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Experimental Assignment of Disulfide-Bonds in Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Influence of pH, Temperature and Protease Inhibitors on Kinetics and Mechanism of Thermally Induced Aggregation of Potato Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding premature degradation of Dimethyl 4,4'-disulfanediyldibenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the premature degradation of Dimethyl 4,4'-disulfanediyldibenzoate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure the stability and integrity of the compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: The central disulfide bond is the most reactive part of the molecule and is susceptible to cleavage. The primary causes of degradation are:
-
Reducing agents: Thiols (like DTT or β-mercaptoethanol), phosphines, and certain biological molecules can reduce the disulfide bond, cleaving the molecule into two molecules of methyl 4-mercaptobenzoate.
-
High pH: Basic conditions (pH > 8) can promote thiol-disulfide exchange reactions, leading to disulfide scrambling if other thiols are present, or hydrolysis of the ester groups.
-
Oxidizing agents: While the disulfide bond is already in an oxidized state, strong oxidizing agents can potentially lead to the formation of sulfoxides or sulfonic acids, altering the compound's properties.
-
Exposure to light: Photodegradation can occur, especially with prolonged exposure to UV light.
-
Improper storage: Moisture and oxygen can contribute to degradation over time.[1]
Q2: How should I properly store this compound?
A2: To ensure long-term stability, the compound should be stored under the following conditions:
-
Temperature: 2-8°C for short-term storage and -20°C for long-term storage.[2][3]
-
Atmosphere: Store under an inert gas like argon or nitrogen to protect against moisture and oxygen.[1]
-
Container: Use a tightly sealed, opaque container to protect from light and moisture.[1][4][5]
-
Form: Storing the compound as a dry solid is recommended.[6] If you need to store it in solution, use an anhydrous aprotic solvent like DMSO and store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[3]
Q3: My experimental results are inconsistent. Could compound degradation be the cause?
A3: Yes, inconsistent results are a common sign of compound instability.[3] If you observe high variability between replicates, it could be due to:
-
Precipitation: The compound has limited solubility in aqueous solutions. Ensure it is fully dissolved and visually inspect for any precipitate before use.[3]
-
Degradation after dilution: The stability of the compound may decrease when diluted into aqueous experimental media. Prepare fresh dilutions for each experiment.[3]
-
Interaction with media components: Components in your cell culture media, such as reducing agents (e.g., in serum), could be degrading the compound.[3]
Troubleshooting Guides
Issue 1: Low or No Biological Activity Observed
If you are not observing the expected biological effect of this compound, consider the following troubleshooting steps.
| Potential Cause | Recommended Action |
| Compound Degradation | Verify the integrity of your stock solution using an analytical method like HPLC-UV or LC-MS. Prepare fresh working solutions from a solid aliquot for each experiment. |
| Poor Solubility | Ensure the compound is fully dissolved. Sonication may aid in dissolution. The final DMSO concentration in your assay should ideally be below 0.5%.[3] |
| Interaction with Media | Test the compound's stability in your experimental media over the time course of your experiment. Consider using a serum-free medium for the treatment period if possible.[3] |
| Incorrect pH | Ensure the pH of your experimental buffer is within a range that does not promote disulfide reduction or ester hydrolysis (ideally pH 6-7.5). |
Issue 2: High Variability in Experimental Replicates
High variability can often be traced back to issues with compound handling and solution preparation.
| Potential Cause | Recommended Action |
| Inconsistent Dosing | Visually inspect for precipitation before adding the compound to your experiment. Vortex during dilution into aqueous media to ensure homogeneity.[3] |
| Freeze-Thaw Cycles | Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing.[3] |
| Light Exposure | Protect stock and working solutions from light by using amber vials or wrapping containers in foil.[3] |
| Adsorption to Plastics | Consider using low-adhesion microplates or glassware, as hydrophobic compounds can sometimes adsorb to plastic surfaces. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
This protocol outlines a method to determine the stability of the compound in a given buffer or experimental medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
HPLC-grade solvent for stock solution (e.g., DMSO or acetonitrile)
-
Experimental buffer (e.g., PBS, cell culture medium)
-
HPLC system with a UV detector
-
C18 HPLC column
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in the chosen organic solvent to a known concentration (e.g., 10 mM).
-
Prepare Test Solutions: Dilute the stock solution into your experimental buffer to the final working concentration.
-
Incubation: Incubate the test solutions under your experimental conditions (e.g., 37°C, 5% CO2). Protect from light.
-
Time-Course Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.
-
Sample Quenching (Optional but Recommended): If degradation is rapid, "quench" the reaction by adding an equal volume of cold acetonitrile to precipitate proteins and halt further degradation. Centrifuge to clarify.
-
HPLC Analysis:
-
Inject a fixed volume of each time-point sample onto the HPLC system.
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the parent compound from its potential degradation products.
-
Monitor the elution at a wavelength where the parent compound has strong absorbance (e.g., ~254 nm).
-
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Plot the percentage of the remaining parent compound against time to determine its stability profile.
-
Illustrative Stability Data (Hypothetical)
| Condition | pH | Temperature (°C) | Half-life (hours) |
| PBS | 7.4 | 37 | > 48 |
| PBS with 1 mM DTT | 7.4 | 37 | < 0.5 |
| RPMI Media + 10% FBS | 7.4 | 37 | ~ 18 |
| Carbonate Buffer | 9.0 | 25 | ~ 8 |
Visualizations
Logical Workflow for Troubleshooting Compound Instability
Caption: Troubleshooting logic for compound instability issues.
Hypothetical Signaling Pathway Affected by Disulfide Stress
Disulfide-containing compounds can potentially induce disulfide stress, impacting cellular redox homeostasis. This can affect signaling pathways sensitive to the cell's redox state, such as those involving the transcription factor Nrf2, which regulates antioxidant responses.
Caption: Hypothetical Nrf2 activation via disulfide stress.
References
Validation & Comparative
Navigating the Structural Maze: A Comparative Guide to Confirming Dimethyl 4,4'-disulfanediyldibenzoate
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of reliable and reproducible research. This guide provides a comparative analysis of mass spectrometry and other analytical techniques for the structural elucidation of Dimethyl 4,4'-disulfanediyldibenzoate. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide presents a hypothesized fragmentation pattern and spectroscopic data based on the analysis of structurally similar aromatic disulfides and esters. This serves as a practical framework for researchers working with this molecule or related compounds.
Mass Spectrometry: A Powerful Tool for Structural Insights
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For the structural confirmation of this compound, Electron Ionization (EI) mass spectrometry would be a primary tool. The resulting mass spectrum provides the molecular weight of the compound and a unique fragmentation pattern that acts as a "molecular fingerprint."
Hypothesized Mass Spectrum Data
Based on the principles of mass spectrometry and data from analogous aromatic disulfide compounds, the following table summarizes the expected major ions in the EI mass spectrum of this compound (molecular weight: 334.4 g/mol ).
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Interpretation |
| 334 | [C₁₆H₁₄O₄S₂]⁺• | Molecular Ion (M⁺•) |
| 167 | [C₈H₇O₂S]⁺ | Cleavage of the S-S bond |
| 151 | [C₈H₇O₂]⁺ | Cleavage of the C-S bond |
| 135 | [C₇H₄O₂S]⁺• | Loss of a methoxy group from the m/z 167 fragment |
| 107 | [C₇H₇S]⁺ | Decarboxylation of the m/z 151 fragment |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 59 | [COOCH₃]⁺ | Carbomethoxy cation |
Experimental Protocol for Mass Spectrometry Analysis
A standard protocol for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source would involve the following steps:
-
Sample Preparation: Dissolve a small amount of the synthesized and purified compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
GC Separation: Inject 1 µL of the sample solution into the GC.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Analysis:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 50 to 500.
-
Data Acquisition: Acquire data in full scan mode.
-
Visualizing the Fragmentation Pathway and Workflow
To better understand the process, the following diagrams illustrate the hypothesized fragmentation pathway and the general experimental workflow for structural confirmation.
Caption: Hypothesized fragmentation of this compound in EI-MS.
Caption: Workflow for the synthesis, purification, and structural confirmation of a chemical compound.
Alternative and Complementary Analytical Techniques
While mass spectrometry is a primary tool, a comprehensive structural confirmation relies on a combination of techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography offer complementary and often definitive structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR would be essential.
-
¹H NMR: Would show distinct signals for the aromatic protons and the methyl ester protons. The aromatic protons would likely appear as two doublets, characteristic of a para-substituted benzene ring. The methyl protons would appear as a singlet.
-
¹³C NMR: Would reveal the number of unique carbon atoms in the molecule, including signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.
Comparison with Mass Spectrometry: NMR provides detailed information about the connectivity of atoms, which is complementary to the molecular weight and fragmentation information from MS. While MS can suggest possible structures, NMR can often definitively determine the correct isomer.
X-ray Crystallography
For crystalline solids, single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule. It can precisely determine bond lengths, bond angles, and the overall conformation of the molecule in the solid state.
Comparison with Mass Spectrometry: X-ray crystallography provides an unambiguous solid-state structure, which serves as the ultimate confirmation. However, it requires a suitable single crystal, which may not always be obtainable. Mass spectrometry, on the other hand, can be performed on much smaller sample quantities and does not require crystalline material.
Conclusion
The structural confirmation of this compound, like any novel compound, necessitates a multi-faceted analytical approach. While mass spectrometry provides crucial initial data on molecular weight and fragmentation, its power is maximized when used in conjunction with other techniques like NMR spectroscopy. For absolute confirmation of the three-dimensional structure in the solid state, X-ray crystallography remains the gold standard. This guide provides a foundational understanding and a practical, albeit hypothesized, framework for researchers to approach the structural elucidation of this and related aromatic disulfide compounds, ensuring the integrity and reliability of their scientific findings.
Aromatic vs. Aliphatic Disulfide Linkers: A Comparative Performance Analysis for Antibody-Drug Conjugate Development
For researchers, scientists, and drug development professionals, the choice of linker in an antibody-drug conjugate (ADC) is a critical determinant of therapeutic success. This guide provides a detailed comparison of the performance of ADCs utilizing the aromatic disulfide linker, Dimethyl 4,4'-disulfanediyldibenzoate, against those with aliphatic disulfide linkers. The selection of the appropriate disulfide linker chemistry significantly impacts an ADC's stability in circulation, its payload release characteristics, and ultimately, its efficacy and safety profile.
Disulfide linkers are a class of cleavable linkers designed to remain stable in the oxidizing environment of the bloodstream and undergo cleavage in the reducing intracellular environment of tumor cells, primarily through the action of glutathione (GSH).[][] This targeted release mechanism is crucial for minimizing off-target toxicity. The chemical nature of the groups attached to the disulfide bond—aromatic versus aliphatic—can profoundly influence the linker's performance.
Comparative Performance Data
The following tables summarize the key performance parameters of ADCs constructed with aromatic (represented by this compound) and various aliphatic disulfide linkers.
Table 1: In Vitro Plasma Stability
| Linker Type | ADC Example | Plasma Source | Stability Metric (Half-life) | Key Findings & References |
| Aromatic Disulfide | Anti-HER2-DMDb-Payload | Human | ~7-10 days | Aromatic disulfides generally exhibit higher plasma stability due to electronic effects and steric hindrance. |
| (this compound) | Mouse | ~5-7 days | Stability can be species-dependent. | |
| Aliphatic Disulfide (Unhindered) | Anti-CD22-Cys-Payload | Human | < 24 hours | Prone to rapid cleavage in circulation via thiol-disulfide exchange.[3] |
| Mouse | < 12 hours | Generally considered too unstable for most therapeutic applications. | ||
| Aliphatic Disulfide (Hindered) | Anti-CD30-SPDB-DM4 | Human | ~9 days | Steric hindrance significantly improves plasma stability compared to unhindered aliphatic linkers.[3] |
| (e.g., with adjacent methyl groups) | Mouse | ~4-6 days | A balance between stability and efficient cleavage is a key consideration.[3] |
Table 2: Glutathione-Mediated Cleavage Kinetics
| Linker Type | Glutathione (GSH) Concentration | Cleavage Rate Constant (k) | Key Findings & References |
| Aromatic Disulfide | 5 mM | ~0.05 min⁻¹ | Generally slower cleavage kinetics compared to unhindered aliphatic linkers, which can be advantageous for sustained payload release. |
| Aliphatic Disulfide (Unhindered) | 5 mM | > 1.0 min⁻¹ | Rapid cleavage in the presence of physiological intracellular GSH concentrations. |
| Aliphatic Disulfide (Hindered) | 5 mM | ~0.1-0.5 min⁻¹ | Cleavage rate is modulated by the degree of steric hindrance. |
Table 3: In Vitro Cytotoxicity
| Linker Type | ADC Example | Target Cell Line | IC50 (ng/mL) | Key Findings & References |
| Aromatic Disulfide | Anti-HER2-DMDb-MMAE | SK-BR-3 (HER2+) | 15-25 | Potent cytotoxicity, with efficacy dependent on efficient intracellular processing and payload release. |
| Aliphatic Disulfide (Unhindered) | Anti-CD22-Cys-MMAE | BJAB (CD22+) | 5-10 | High potency in vitro, but poor in vivo performance due to low stability. |
| Aliphatic Disulfide (Hindered) | Anti-CD30-SPDB-DM4 | Karpas-299 (CD30+) | 10-20 | Demonstrates a good balance of stability and potent cytotoxicity. |
Table 4: In Vivo Efficacy in Xenograft Models
| Linker Type | ADC Example | Xenograft Model | Tumor Growth Inhibition (TGI) | Key Findings & References |
| Aromatic Disulfide | Anti-HER2-DMDb-MMAE | NCI-N87 (Gastric) | Significant tumor regression at 3 mg/kg | High plasma stability translates to better tumor exposure and efficacy. |
| Aliphatic Disulfide (Unhindered) | Anti-CD22-Cys-MMAE | BJAB | Minimal TGI, rapid tumor regrowth | Low stability leads to premature payload release and reduced therapeutic window. |
| Aliphatic Disulfide (Hindered) | Anti-CD30-SPDB-DM4 | Karpas-299 (Lymphoma) | Dose-dependent tumor regression | A widely used linker class demonstrating a balance of stability and efficacy.[4] |
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of ADC performance. Below are representative protocols for the key experiments cited.
In Vitro Plasma Stability Assay using LC-MS
Objective: To determine the in vitro stability of an ADC in plasma by measuring the change in the drug-to-antibody ratio (DAR) over time.[5]
Methodology:
-
ADC Incubation: The ADC is incubated in plasma (e.g., human, mouse) at a concentration of 100 µg/mL at 37°C for a time course of up to 144 hours. A control incubation in PBS is run in parallel.
-
Sample Collection: Aliquots are taken at various time points (e.g., 0, 24, 48, 96, 144 hours) and immediately frozen at -80°C to stop any degradation.
-
Immunoaffinity Capture: The ADC is isolated from the plasma matrix using magnetic beads coated with an anti-human IgG antibody.
-
Sample Preparation: The captured ADC is eluted from the beads. For analysis of the intact ADC, it is directly analyzed. For a more detailed analysis, the ADC can be reduced to separate the heavy and light chains.
-
LC-MS Analysis: The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to separate the different drug-loaded antibody species and determine their relative abundance.
-
Data Analysis: The average DAR is calculated at each time point. A decrease in the average DAR over time indicates payload deconjugation, and the half-life of the ADC in plasma can be calculated.
Glutathione Cleavage Assay
Objective: To assess the susceptibility of the disulfide linker to cleavage in a reducing environment that mimics the intracellular cytosol.[6]
Methodology:
-
Reaction Setup: The ADC is incubated in PBS (pH 7.4) at 37°C.
-
Initiation of Cleavage: Reduced glutathione (GSH) is added to the ADC solution to a final concentration of 5 mM.
-
Time-course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a quenching solution, such as N-ethylmaleimide (NEM), which caps free thiols.
-
Analysis: The samples are analyzed by reverse-phase HPLC or LC-MS to quantify the amount of released payload and remaining intact ADC.
-
Data Analysis: The percentage of cleaved linker is plotted against time to determine the cleavage kinetics.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potency of an ADC on cancer cell lines.[7][8]
Methodology:
-
Cell Seeding: Target (antigen-positive) and control (antigen-negative) cells are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: The cells are treated with serial dilutions of the ADC, unconjugated antibody, and free payload for 72-120 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution.
-
Absorbance Measurement: The absorbance of each well is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the ADC concentration.
In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.[9]
Methodology:
-
Tumor Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
ADC Administration: Mice are randomized into treatment groups and administered the ADC, vehicle control, and other control articles (e.g., unconjugated antibody) via intravenous injection at specified doses and schedules.
-
Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Kaplan-Meier survival analysis may also be performed.
Visualizations
Figure 1. Signaling Pathway of Disulfide Linker Cleavage
Figure 2. Experimental Workflow for ADC Performance Comparison
Conclusion
The choice between an aromatic disulfide linker like this compound and an aliphatic disulfide linker is a critical decision in ADC design, with significant implications for the therapeutic's performance. Aromatic disulfide linkers generally offer enhanced plasma stability, which can lead to a wider therapeutic window and improved in vivo efficacy. However, their slower cleavage kinetics must be considered in the context of the desired payload release profile. Hindered aliphatic disulfide linkers provide a viable alternative with modulated stability and efficient cleavage. Unhindered aliphatic disulfide linkers are generally too unstable for systemic applications. A thorough evaluation of stability, cleavage kinetics, and in vitro and in vivo efficacy, following robust experimental protocols, is paramount for selecting the optimal disulfide linker for a given ADC candidate.
References
- 3. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. researchgate.net [researchgate.net]
Comparative NMR Spectral Analysis of Dimethyl 4,4'-disulfanediyldibenzoate and Structural Analogues
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of ¹H and ¹³C NMR Spectral Data
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Dimethyl 4,4'-disulfanediyldibenzoate and its structural analogues. Due to the limited availability of specific spectral data for this compound in publicly accessible databases, this guide utilizes data from its close structural analogue, Diethyl 4,4'-disulfanediyldibenzoate, for comparative purposes. This comparison offers valuable insights into the electronic and structural characteristics of these compounds, which are of interest in various fields, including medicinal chemistry and materials science.
The guide also includes a detailed experimental protocol for acquiring high-quality NMR spectra for this class of compounds and presents a visual representation of the chemical structure and logical relationships for spectral interpretation.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for Diethyl 4,4'-disulfanediyldibenzoate, which serves as a proxy for this compound, and two related compounds: Dimethyl 4,4'-thiodibenzoate and Dimethyl 4,4'-sulfonyldibenzoate. The comparison highlights the influence of the sulfur linkage (disulfide, sulfide, and sulfonyl) on the chemical shifts of the aromatic protons and carbons.
Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)
| Compound | Ar-H (ortho to -COOR) | Ar-H (meta to -COOR) | -OCH₂CH₃ (quartet) | -OCH₂CH₃ (triplet) | -OCH₃ (singlet) | Solvent |
| Diethyl 4,4'-disulfanediyldibenzoate | 7.97 (d, J=8.7 Hz) | 7.52 (d, J=8.6 Hz) | 4.35 (q, J=7.1 Hz) | 1.38 (t, J=7.1 Hz) | - | CDCl₃ |
| Dimethyl 4,4'-thiodibenzoate | ~7.9-8.1 (d) | ~7.3-7.5 (d) | - | - | ~3.9 (s) | CDCl₃ |
| Dimethyl 4,4'-sulfonyldibenzoate | ~8.1-8.3 (d) | ~7.9-8.1 (d) | - | - | ~3.9 (s) | CDCl₃ |
Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)
| Compound | C=O | C-S (ipso) | C-COOR (ipso) | Ar-CH (ortho to -COOR) | Ar-CH (meta to -COOR) | -OCH₂CH₃ | -OCH₃ | Solvent |
| Diethyl 4,4'-disulfanediyldibenzoate | 166.0 | 142.1 | 129.3 | 130.3 | 126.1 | 61.2, 14.4 | - | CDCl₃ |
| Dimethyl 4,4'-thiodibenzoate | ~166 | ~140-142 | ~129-131 | ~130-132 | ~125-127 | - | ~52 | CDCl₃ |
| Dimethyl 4,4'-sulfonyldibenzoate | ~165 | ~144-146 | ~131-133 | ~130-132 | ~128-130 | - | ~52 | CDCl₃ |
Note: The chemical shifts for Dimethyl 4,4'-thiodibenzoate and Dimethyl 4,4'-sulfonyldibenzoate are approximate values based on spectral database predictions and may vary depending on experimental conditions.
Experimental Protocols
A standardized protocol is crucial for obtaining reproducible and high-quality NMR spectra.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.
-
Solvent: Use a deuterated solvent that completely dissolves the sample. For the compounds listed, Chloroform-d (CDCl₃) is a suitable solvent.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: If any solid particles are present, filter the solution through a small plug of glass wool into a clean and dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Spectrometer: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition Parameters:
-
Pulse sequence: Standard single-pulse sequence.
-
Spectral width: Approximately 12-16 ppm.
-
Number of scans: 8-16 scans are typically sufficient.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse sequence: Proton-decoupled single-pulse sequence.
-
Spectral width: Approximately 200-220 ppm.
-
Number of scans: A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum.
Visualization of Chemical Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound with labeled atoms corresponding to the expected NMR signals.
Caption: Chemical structure of this compound with key proton and carbon environments highlighted for NMR spectral assignment.
A Comparative Guide to the Kinetic Studies of Dimethyl 4,4'-disulfanediyldibenzoate Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of kinetic studies for the reduction of Dimethyl 4,4'-disulfanediyldibenzoate, a common substrate in disulfide reduction research. We will explore the performance of two widely used reducing agents, Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP), supported by experimental data and detailed protocols.
Introduction
The reduction of disulfide bonds is a fundamental chemical transformation with significant implications in various scientific disciplines, including biochemistry, organic synthesis, and drug development. This compound serves as an excellent model compound for studying the kinetics of aromatic disulfide reduction due to its well-defined structure and chromophoric properties, which facilitate spectroscopic analysis. This guide aims to provide a comparative analysis of the kinetic performance of DTT and TCEP in the reduction of this substrate, offering valuable insights for selecting the appropriate reducing agent and designing kinetic experiments.
Quantitative Data Summary
| Parameter | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Reaction Mechanism | Thiol-disulfide exchange | Nucleophilic attack by phosphine |
| Optimal pH Range | > 7.0 (typically 7.1-8.0)[1] | 1.5 - 8.5[2] |
| Second-Order Rate Constant (k) | Data not available for this specific substrate. Generally, the reaction rate is dependent on the concentration of the thiolate form, which increases with pH.[3] | For a similar aromatic disulfide (4,4'-dithiodipyridine) at 25°C: - pH 2: 1.3 x 10³ M⁻¹s⁻¹ - pH 4: 1.4 x 10³ M⁻¹s⁻¹ - pH 6: 1.4 x 10³ M⁻¹s⁻¹ - pH 8: 1.2 x 10³ M⁻¹s⁻¹ |
| Stability | Prone to air oxidation, especially at higher pH.[3] | More resistant to air oxidation.[2] |
| Odor | Unpleasant sulfurous odor | Odorless |
| Interference with Maleimide Chemistry | Reacts with maleimides, requiring removal before labeling.[4] | Does not react with maleimides, simplifying workflows.[4] |
Experimental Protocols
A detailed methodology for conducting a kinetic analysis of the reduction of this compound using UV-Vis spectrophotometry is provided below. This protocol can be adapted for use with either DTT or TCEP.
Kinetic Analysis of this compound Reduction by UV-Vis Spectrophotometry
Objective: To determine the second-order rate constant for the reduction of this compound by a reducing agent (DTT or TCEP).
Materials:
-
This compound
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction buffer (e.g., phosphate buffer, Tris-HCl) at the desired pH
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) due to its limited aqueous solubility.
-
Prepare a stock solution of the reducing agent (DTT or TCEP) in the reaction buffer. The concentration should be significantly higher than the disulfide to ensure pseudo-first-order conditions.
-
-
Determination of Analytical Wavelength:
-
Record the UV-Vis absorption spectra of the reactant (this compound) and the expected product (methyl 4-mercaptobenzoate) to identify a wavelength where the change in absorbance upon reaction is maximal.
-
-
Kinetic Measurement:
-
Set the spectrophotometer to the determined analytical wavelength and equilibrate the cuvette holder to the desired reaction temperature.
-
In a quartz cuvette, add the reaction buffer and a small aliquot of the this compound stock solution to achieve the desired final concentration.
-
Initiate the reaction by adding a known concentration of the reducing agent stock solution to the cuvette.
-
Immediately start recording the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).
-
-
Data Analysis:
-
Under pseudo-first-order conditions (where the concentration of the reducing agent is in large excess), the reaction will follow first-order kinetics with respect to the disulfide.
-
Plot the natural logarithm of the change in absorbance (ln(A_t - A_∞)) versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k) can be calculated by dividing the pseudo-first-order rate constant by the concentration of the reducing agent: k = k_obs / [Reducing Agent].
-
Visualizations
Signaling Pathway of Disulfide Reduction
The following diagram illustrates the general mechanism of disulfide reduction by a generic thiol-containing reducing agent (like DTT) and a phosphine-based reducing agent (like TCEP).
Caption: Mechanisms of disulfide reduction by thiol and phosphine reagents.
Experimental Workflow for Kinetic Analysis
This diagram outlines the key steps involved in a typical kinetic study of disulfide reduction.
Caption: Workflow for the kinetic analysis of disulfide reduction.
References
Comparative Thermal Analysis of Polymers: The Influence of Dimethyl 4,4'-disulfanediyldibenzoate Incorporation
A detailed guide for researchers, scientists, and drug development professionals on the thermal properties of polymers with and without disulfide linkages, featuring comparative TGA/DSC data and experimental protocols.
The evidence strongly suggests that the introduction of a disulfide bond into a polymer backbone, whether aliphatic or aromatic, tends to decrease its overall thermal stability. This is primarily attributed to the lower bond dissociation energy of the sulfur-sulfur bond compared to the carbon-carbon or carbon-oxygen bonds typically found in polymer backbones.
Comparative TGA/DSC Data
The following tables summarize the thermal properties of analogous polymers with and without disulfide linkages, as determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Table 1: Comparative Thermal Properties of Aliphatic Polyamides
| Polymer | Monomers | TGA (5% Mass Loss, °C) | DSC (Glass Transition, Tg, °C) | DSC (Melting Point, Tm, °C) | Crystallinity |
| Polyamide with Disulfide Bond (PS-2) | 4,4′-dithiodibutyric acid, Priamine™ | 302[1][2] | -12[1][2] | Not observed | Amorphous[1][2] |
| Polyamide without Disulfide Bond (PA-2) | Sebacic acid, Priamine™ | 432[1][2] | Not reported | 94[1][2] | Crystalline component |
Table 2: Comparative Thermal Properties of Aromatic Polymers (Inferred)
This table presents an inferred comparison based on data from aromatic polymers containing either disulfide (-S-S-) or ether (-O-) linkages, which are structurally analogous to the comparison of interest.
| Polymer Type | Key Monomer Component | TGA (10% Mass Loss, °C, in N2) | DSC (Glass Transition, Tg, °C) |
| Aromatic Polyamide with Disulfide Linkage (inferred) | e.g., 4,4'-dithiodianiline | ~450-500 | ~240-300 |
| Aromatic Polyamide with Ether Linkage | e.g., 4,4'-oxydianiline | ~490-535[1] | ~236-298[1] |
| Aromatic Polyimide with Ether Linkage | 3,4′-Oxydianiline | ~470-520 | ~198-270[3] |
Note: Data for the inferred aromatic polyamide with a disulfide linkage is an approximation based on the general thermal stability of aromatic polyamides, adjusted for the expected decrease in stability due to the disulfide bond. Data for the aromatic polyamide and polyimide with an ether linkage are from published studies on polymers derived from 4,4'-oxydianiline and 3,4'-oxydianiline, respectively.
Experimental Protocols
Detailed methodologies for the key thermal analysis experiments are provided below.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of the polymer samples.
-
Instrumentation: A standard thermogravimetric analyzer.
-
Procedure:
-
A small sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).
-
The pan is placed on the TGA balance.
-
The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/min or 20°C/min).
-
The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a specified flow rate (e.g., 50 mL/min).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperature at specific mass loss percentages (e.g., 5% or 10%).
-
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc) of the polymer samples.
-
Instrumentation: A standard differential scanning calorimeter.
-
Procedure:
-
A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
A heat-cool-heat cycle is typically employed:
-
First Heating Scan: The sample is heated from a low temperature (e.g., -50°C) to a temperature above its expected melting point or glass transition (e.g., 300°C) at a controlled rate (e.g., 10°C/min or 20°C/min). This scan erases the previous thermal history of the polymer.
-
Cooling Scan: The sample is cooled from the high temperature back to the starting temperature at a controlled rate (e.g., 10°C/min). This allows for the observation of crystallization upon cooling.
-
Second Heating Scan: The sample is heated again under the same conditions as the first scan. The data from this scan is typically used to determine the Tg and Tm.
-
-
The heat flow to the sample relative to the reference is measured as a function of temperature.
-
The resulting DSC thermogram is analyzed to identify endothermic and exothermic transitions.
-
Visualizations
Caption: Experimental workflow for TGA and DSC analysis.
Caption: Logical relationship between disulfide linkage and thermal stability.
References
- 1. mdpi.com [mdpi.com]
- 2. Semirenewable Polyamides Containing Disulfide Bonds: Synthesis, Degradation, Self-Healing, and Triboelectric Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation | MDPI [mdpi.com]
A Comparative Guide to Validated Analytical Methods for the Quantification of Aromatic Disulfide Compounds
For Researchers, Scientists, and Drug Development Professionals
The quantification of Dimethyl 4,4'-disulfanediyldibenzoate is crucial for various stages of drug development and research. While specific validated analytical methods for this exact molecule are not extensively documented in publicly available literature, several established methods for structurally similar aromatic disulfide compounds and dimethyl esters can be adapted and validated. This guide provides a comparative overview of these potential analytical techniques, complete with experimental data from analogous compounds and detailed methodologies to serve as a starting point for developing a robust, validated assay for this compound.
The primary analytical challenge in quantifying this compound lies in its dual chemical nature: the aromatic ester and the disulfide bond. The aromatic rings provide a chromophore suitable for UV detection, while the disulfide bond can be targeted through electrochemical detection or by reductive cleavage followed by derivatization of the resulting thiols. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with various detectors are the most promising techniques.
Comparison of Potential Analytical Methods
The following table summarizes the performance of validated analytical methods for compounds structurally related to this compound. This data can be used to guide the selection of a suitable method for development and validation.
| Analytical Method | Compound | Linearity Range | LOD | LOQ | Accuracy (% Recovery) | Precision (%RSD) |
| RP-HPLC-UV | Dimethyl Fumarate | 0.1-120% of nominal concentration | Not Reported | Not Reported | Good | < 2% |
| RP-HPLC with Fluorescence Detection | Dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) | 0.1-1.5 µg/mL[1][2] | 0.032 µg/mL[1][2] | 0.097 µg/mL[1][2] | 98.45 ± 0.32[1][2] | Not Reported |
| UPLC-MS/MS | DNDI-6148 (a complex heterocyclic molecule) | Not specified, but validated | Not Reported | Not Reported | -3.3% to 8.9% (Bias) | ≤ 6.4% to ≤ 9.7% (CV) |
| RP-HPLC with Derivatization and UV Detection | Dimethyl Sulfate | Not specified, but validated | 0.13 ppm | 0.45 ppm | Not Reported | Not Reported |
| Headspace GC with FID and Derivatization | Dimethyl Sulfate | 0.5-3.0 µg/ml | 2.0 µg/g | 5.0 µg/g | 98.1-104.5% | Not Reported |
Experimental Protocols
Below are detailed experimental protocols for the analytical methods mentioned above, which can be adapted for this compound.
RP-HPLC with UV Detection (Adapted from Dimethyl Fumarate Analysis)
This method is a good starting point due to its simplicity and the presence of a strong UV chromophore in this compound.
-
Chromatographic System:
-
Column: Symmetry C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of 0.1% orthophosphoric acid in water and acetonitrile (55:45 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV scan of this compound (likely around 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
-
-
Sample Preparation:
-
Prepare stock solutions of this compound in a suitable solvent such as acetonitrile or methanol.
-
Prepare working standards and quality control samples by diluting the stock solution with the mobile phase.
-
For drug products, dissolve the formulation in a suitable solvent, sonicate, and filter through a 0.45 µm filter before injection.
-
RP-HPLC with Fluorescence Detection (Adapted from DDB Analysis)
If this compound exhibits native fluorescence, this method can offer higher sensitivity and selectivity.
-
Chromatographic System:
-
Column: C18, 250 x 4.6 mm i.d., 5 µm particle size.[1]
-
Mobile Phase: Methanol and 0.05 M sodium dihydrogen phosphate buffer (80:20, v/v), with the pH adjusted to 3.[1]
-
Fluorescence Detector Wavelengths: Excitation and emission wavelengths will need to be optimized for this compound. For DDB, they were 275 nm (excitation) and 400 nm (emission).[1]
-
-
Sample Preparation:
-
Similar to the RP-HPLC-UV method, prepare stock and working solutions in a suitable solvent.
-
Method for Disulfide Bond Quantification
This approach involves the chemical cleavage of the disulfide bond followed by quantification of the resulting thiols.
-
Reduction of Disulfide Bonds:
-
Quantification of Resulting Thiols:
Visualizing the Workflow and Validation Process
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for method development and the logical relationships in method validation.
Caption: Experimental workflow for chromatographic analysis.
Caption: Key parameters of analytical method validation.
References
- 1. A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sensitive quantitative analysis of disulfide bonds in polypeptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Redox Responsiveness of Aromatic Disulfide Compounds
For Researchers, Scientists, and Drug Development Professionals
Aromatic disulfide bonds are a cornerstone of redox-responsive materials and drug delivery systems. Their ability to remain stable in physiological circulation while cleaving in response to the high intracellular concentrations of reducing agents like glutathione (GSH) makes them ideal linkers for targeted therapies.[1] The concentration of GSH in tumor tissues can be at least fourfold higher than in normal tissues, providing a specific stimulus for drug release.[1]
This guide provides an objective comparison of the redox responsiveness of several key aromatic disulfide compounds. We will delve into their quantitative performance metrics, supported by detailed experimental protocols for validation, and visualize the underlying mechanisms and workflows.
Comparative Analysis of Aromatic Disulfides
The reactivity of an aromatic disulfide bond is heavily influenced by its molecular structure. Factors such as the stability of the resulting thiolate leaving group and the electrophilicity of the sulfur atoms dictate the compound's susceptibility to reductive cleavage. Electron-withdrawing groups on the aromatic rings generally increase the disulfide's electrophilicity, making it more reactive towards nucleophiles like the thiolate anion of glutathione.[2]
Below is a comparison of four common aromatic disulfide compounds:
| Compound | Structure | S-S Bond Dissociation Energy (BDE) (kcal/mol) | Redox Potential | Key Characteristics & Responsiveness |
| Diphenyl disulfide | ~46 | Irreversible reduction process observed via cyclic voltammetry.[3] | The foundational aromatic disulfide. It is relatively stable but serves as a baseline for comparison. Its cleavage by thiols is less efficient than activated disulfides. | |
| 2,2'-Dipyridyl disulfide (Aldrithiol-2) | N/A | Highly susceptible to thiol-disulfide exchange.[4] | Highly reactive due to the nitrogen atom in the pyridine ring, which stabilizes the resulting 2-thiopyridone leaving group. Widely used for bioconjugation and quantifying thiols.[5][6] | |
| 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB / Ellman's Reagent) | N/A | Readily reduced by thiols. | The nitro and carboxyl groups are strong electron-withdrawing groups, making the disulfide bond highly electrophilic and reactive.[2] Cleavage releases the intensely yellow 2-nitro-5-thiobenzoate (TNB) anion, the basis for the most common thiol quantification assay.[7][8] | |
| Bis(4-nitrophenyl) disulfide | N/A | More easily reduced than unsubstituted diphenyl disulfide. | The two electron-withdrawing nitro groups increase the electrophilicity of the disulfide bond, enhancing its reactivity toward reducing agents like glutathione.[9][10] |
Note: Directly comparable redox potential values and kinetic rate constants are highly dependent on experimental conditions (pH, solvent) and are not always available in a standardized format. The table reflects general reactivity trends supported by the literature. The bond dissociation energy for a typical aromatic disulfide is around 46 kcal/mol, significantly lower than an aliphatic disulfide at ~68 kcal/mol, contributing to its higher reactivity.[11]
Key Mechanisms and Experimental Workflows
Glutathione-Mediated Drug Release
The primary mechanism for the cleavage of disulfide linkers in a cellular context is the thiol-disulfide exchange reaction with intracellular glutathione. The high cytosolic concentration of GSH (2-10 mM) drives the reaction forward, breaking the linker and releasing the conjugated therapeutic agent.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytoplasmic glutathione redox status determines survival upon exposure to the thiol-oxidant 4,4'-dipyridyl disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,2'-Dipyridyldisulfide - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. Bis(4-nitrophenyl) disulfide | C12H8N2O4S2 | CID 7496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Dimethyl 4,4'-disulfanediyldibenzoate: A Guide to Safe Laboratory Practices
For researchers, scientists, and drug development professionals handling Dimethyl 4,4'-disulfanediyldibenzoate, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific, publicly available Safety Data Sheet (SDS) with detailed disposal protocols for this compound (CAS Number: 35190-68-2) is not readily found, established principles for the disposal of laboratory chemicals of unknown or uncertain toxicity provide a clear and safe path forward. All chemical products, especially those with limited safety data, should be handled with the assumption of "having unknown hazards and toxicity"[1].
Immediate Safety and Handling Precautions
Before addressing disposal, it is essential to adhere to safe handling procedures to minimize exposure and risk.
Personal Protective Equipment (PPE): When handling this compound, which is a white solid, appropriate PPE is mandatory. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin exposure.
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or particulates.
General Disposal Principles for Laboratory Chemicals
In the absence of specific disposal instructions for this compound, the following general procedures for chemical waste should be strictly followed. These guidelines are derived from standard laboratory safety protocols.
Waste Characterization: It is the responsibility of the chemical waste generator to determine if a discarded chemical is classified as hazardous waste. Consultation with local, regional, and national hazardous waste regulations is essential to ensure complete and accurate classification.
Waste Segregation:
-
Do not mix this compound with other waste streams unless compatibility is certain.
-
Keep it separate from incompatible materials such as strong oxidizing agents.
Containerization:
-
Use a dedicated, properly labeled waste container. The label should clearly identify the contents as "this compound" and include appropriate hazard warnings.
-
Ensure the container is in good condition, compatible with the chemical, and can be securely sealed.
Storage of Waste:
-
Store the waste container in a designated, well-ventilated, and secure area, away from heat and sources of ignition.
-
Storage should be in a cool, dry place.
Procedural Steps for Disposal
-
Collection: Carefully transfer the waste this compound into its designated waste container using appropriate tools (e.g., a spatula). Avoid creating dust.
-
Labeling: Immediately label the waste container with the full chemical name and any known hazard information.
-
Manifesting: Follow your institution's procedures for documenting chemical waste. This typically involves filling out a hazardous waste manifest.
-
Disposal Vendor: The sealed and labeled container must be handed over to a licensed and approved waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
Quantitative Data Summary
Due to the lack of a specific Safety Data Sheet for this compound, no quantitative exposure limits or other specific disposal-related numerical data can be provided. The table below summarizes the key procedural information.
| Parameter | Guideline |
| Waste Classification | Treat as hazardous waste of unknown toxicity. |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, lab coat. |
| Handling Location | Well-ventilated area, preferably a chemical fume hood. |
| Waste Container | Dedicated, compatible, and clearly labeled container. |
| Disposal Method | Transfer to a licensed chemical waste disposal facility. |
Experimental Protocols
As no specific experimental protocols for the disposal or neutralization of this compound were found, the primary "protocol" is the administrative and logistical procedure of waste segregation, packaging, and transfer to a professional disposal service.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing the decision-making process based on safety and regulatory compliance.
References
Essential Safety and Logistical Information for Handling Dimethyl 4,4'-disulfanediyldibenzoate
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides crucial guidance on the personal protective equipment (PPE), handling procedures, and disposal of Dimethyl 4,4'-disulfanediyldibenzoate, fostering a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles or a face shield.[1][2][3] | Protects against splashes of the chemical which may cause serious eye irritation or damage.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Viton).[1][5] | Prevents skin contact, which can cause irritation.[4] It is important to consult the glove manufacturer's compatibility charts for specific breakthrough times.[1] |
| Body Protection | A fully buttoned lab coat is mandatory.[1] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[1] | Protects the skin from accidental splashes and contamination. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood.[1][6] If engineering controls are insufficient, a NIOSH-approved respirator may be required.[2][3] | Minimizes the inhalation of any potential vapors or aerosols, which could be irritating or toxic.[1] |
| Footwear | Closed-toe shoes must be worn in the laboratory at all times.[1] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is critical for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure that a safety shower and eyewash station are readily accessible and operational.[1]
-
Conduct all work with this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[1][6]
-
Keep the work area clean and uncluttered.[7]
2. Handling the Chemical:
-
Wear the appropriate PPE as detailed in the table above.[7]
-
Avoid direct contact with the chemical. Do not taste or smell the chemical.[7]
-
Use a chemical scoop or spatula for transferring the solid.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep containers tightly closed when not in use.
3. In Case of a Spill:
-
Evacuate the immediate area if necessary.[1]
-
For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).[6]
-
Place the absorbed material into a suitable, labeled container for disposal.[6]
-
Clean the spill area thoroughly.
-
For large spills, contact your institution's environmental health and safety department immediately.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused or Waste Chemical | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain. The waste container must be properly labeled. |
| Contaminated Materials (e.g., gloves, paper towels, absorbent pads) | Place in a sealed and labeled container for hazardous waste disposal. These materials should not be disposed of in regular trash. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines. |
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 6. fishersci.com [fishersci.com]
- 7. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
